7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-(3-hydroxypropoxy)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-4-1-5-16-8-2-3-9-10(6-8)12-7-13-11(9)15/h2-3,6-7,14H,1,4-5H2,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBHJHLUBQRXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCCCO)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585316 | |
| Record name | 7-(3-Hydroxypropoxy)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557770-89-5 | |
| Record name | 7-(3-Hydroxypropoxy)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one. As a key intermediate in the synthesis of the potent Aurora B kinase inhibitor Barasertib (AZD1152), this quinazolinone derivative is of significant interest to the fields of medicinal chemistry and oncology research. This document consolidates available data on its chemical structure, physical properties, and its role within the broader context of Aurora B kinase inhibition, offering a valuable resource for researchers engaged in the development of novel therapeutics.
Physicochemical Properties
This compound is a heterocyclic organic compound belonging to the quinazolinone class. The presence of both a hydrogen bond donor (-OH) and acceptor (C=O, N) functionalities, along with the quinazolinone core, dictates its chemical behavior and physical characteristics.
Chemical and Physical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available for related compounds, certain properties for this specific molecule are based on predicted values from computational models.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 557770-89-5 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [2][3][5][6] |
| Molecular Weight | 220.22 g/mol | [2][3][5][6] |
| Predicted Boiling Point | 424.8 ± 51.0 °C | [2][3] |
| Predicted Density | 1.34 g/cm³ | [2][3] |
| Predicted pKa | 14.79 ± 0.10 | [3] |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Synthesis and Characterization
General Synthetic Approach
The synthesis of 7-substituted quinazolin-4(3H)-ones often involves the reaction of an appropriately substituted anthranilic acid derivative. For this compound, a potential starting material would be 2-amino-4-hydroxybenzoic acid. The synthesis could proceed via the following conceptual steps:
Figure 1. Conceptual workflow for the synthesis of this compound.
Experimental Protocols for Related Quinazolinones
Detailed experimental procedures for the synthesis of various quinazolinone derivatives can be found in the literature. These protocols typically involve the condensation of an anthranilic acid derivative with an appropriate reagent to form the pyrimidine ring.
Example Protocol: Synthesis of 2,3-disubstituted quinazolin-4(3H)-ones
This method involves a one-pot reaction of anthranilic acid, an acid chloride, and a primary amine, proceeding through a benzoxazinone intermediate. The reaction is often carried out under microwave irradiation to reduce reaction times and improve yields.
-
Materials: Anthranilic acid, acid chloride, primary amine, solvent (e.g., pyridine).
-
Procedure: A mixture of anthranilic acid, acid chloride, and primary amine in a suitable solvent is subjected to microwave irradiation at a specified power and time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, dried, and purified by recrystallization or column chromatography.
Characterization
The structural elucidation of this compound would be achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the quinazolinone ring, methylene protons of the propoxy chain, and a hydroxyl proton. The chemical shifts and coupling patterns would confirm the substitution pattern and the structure of the side chain.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the propoxy group.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch, C=O stretch (amide), C-O stretch (ether and alcohol), and aromatic C-H and C=C stretches.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns could provide further structural information.
Biological Context and Signaling Pathway
This compound is a crucial precursor in the synthesis of Barasertib (AZD1152), a selective inhibitor of Aurora B kinase.[2][6] Aurora B kinase is a key regulator of mitosis, and its inhibition is a promising strategy in cancer therapy.
The Aurora B Kinase Signaling Pathway
Aurora B kinase is a component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC plays a central role in ensuring the fidelity of cell division through several mechanisms:
-
Chromosome Condensation: Aurora B phosphorylates Histone H3 at Serine 10, a modification associated with chromosome condensation during mitosis.
-
Kinetochore-Microtubule Attachments: Aurora B is critical for the error correction mechanism that destabilizes incorrect attachments between kinetochores and spindle microtubules, ensuring that sister chromatids are properly attached to opposite spindle poles.
-
Spindle Assembly Checkpoint (SAC): Aurora B contributes to the activation of the SAC, a surveillance mechanism that prevents the onset of anaphase until all chromosomes are correctly bioriented on the mitotic spindle.
-
Cytokinesis: In late mitosis, the CPC relocates to the central spindle and midbody, where Aurora B phosphorylates key substrates to regulate the final separation of daughter cells.
The inhibition of Aurora B by compounds derived from this compound disrupts these processes, leading to mitotic errors, polyploidy, and ultimately, apoptosis in cancer cells.
Figure 2. Simplified signaling pathway of Aurora B kinase and its inhibition.
Conclusion
This compound is a molecule of significant interest due to its role as a key building block for the synthesis of the Aurora B kinase inhibitor, Barasertib. While a complete experimental dataset for its physicochemical properties is not yet fully available in the public literature, this guide provides a consolidated overview of its known and predicted characteristics. A deeper understanding of its properties is crucial for optimizing synthetic routes and for the development of novel quinazolinone-based therapeutics. Further experimental investigation into the precise physicochemical parameters and detailed synthetic protocols for this compound is warranted to facilitate its broader application in drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-(3-HYDROXY-PROPOXY)-3H-QUINAZOLIN-4-ONE | 557770-89-5 [m.chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
An In-Depth Technical Guide to 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
CAS Number: 557770-89-5
Abstract
This technical guide provides a comprehensive overview of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one, a key intermediate in the synthesis of the potent Aurora B kinase inhibitor, AZD1152 (Barasertib). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical and physical properties, a proposed synthesis protocol, and its crucial role in the development of a targeted cancer therapeutic. While this compound is primarily a synthetic precursor with limited intrinsic biological activity, its significance lies in its function as a building block for a clinically evaluated anti-cancer agent. This guide will also delve into the mechanism of action of AZD1152 and the Aurora B kinase signaling pathway to provide a complete biological context for the importance of this intermediate.
Chemical and Physical Properties
This compound is a substituted quinazolinone. While extensive experimental data for this specific intermediate is not publicly available, its key properties can be summarized and predicted based on its chemical structure and data from similar compounds.
| Property | Value | Source |
| CAS Number | 557770-89-5 | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 7-(3-Hydroxy-propoxy)-3H-quinazolin-4-one | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [1][2] |
| Molecular Weight | 220.22 g/mol | [1] |
| Predicted Boiling Point | 424.8 ± 51.0 °C | [1][3] |
| Predicted Density | 1.34 g/cm³ | [1][3] |
| Predicted pKa | 14.79 ± 0.10 | [3] |
Synthesis of this compound
As a key intermediate for the Aurora kinase inhibitor AZD1152, the synthesis of this compound is a critical step. While specific proprietary synthesis details may not be fully public, a plausible and commonly employed synthetic route involves the nucleophilic aromatic substitution of a halogenated quinazolinone precursor with a suitable alcohol.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved by the reaction of 7-fluoro-4-quinazolone with 1,3-propanediol in the presence of a base. The fluoride at the 7-position is a good leaving group for nucleophilic aromatic substitution.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
The following is a generalized experimental protocol based on common organic synthesis techniques for similar compounds:
-
Reaction Setup: To a stirred solution of 7-fluoro-4-quinazolone (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add 1,3-propanediol (1.2 equivalents) and a base, for instance, anhydrous potassium carbonate (2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The resulting residue is then partitioned between water and a suitable organic solvent like ethyl acetate.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.
Role in Drug Development: The Synthesis of AZD1152
The primary significance of this compound lies in its role as a pivotal intermediate in the multi-step synthesis of AZD1152 (Barasertib). AZD1152 is a prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA, a highly potent and selective inhibitor of Aurora B kinase.[1]
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 3. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known biological relevance of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one. This compound is a key intermediate in the synthesis of the potent and selective Aurora B kinase inhibitor, AZD1152 (Baracertib). While its primary role is as a precursor in a multi-step synthetic pathway, understanding its chemical properties is crucial for the efficient production of this clinically investigated anti-cancer agent. This document collates available data on its chemical identity and provides a generalized context for its synthesis, acknowledging the current lack of specific, publicly available experimental data for this particular molecule.
Molecular Structure and Identification
This compound is a heterocyclic organic compound featuring a quinazolinone core functionalized with a 3-hydroxypropoxy group at the 7-position.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 557770-89-5[1] |
| Chemical Formula | C₁₁H₁₂N₂O₃[1] |
| Molecular Weight | 220.22 g/mol [1] |
| Canonical SMILES | C1=CC2=C(C=C1OCCCCO)C(=O)NC=N2 |
| InChI Key | NENVTSMNZWBOJP-UHFFFAOYSA-N |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0.5,1.2!"]; C2 [label="C", pos="1.5,1.2!"]; N3 [label="N", pos="2.0,0.0!"]; C4 [label="C", pos="1.0,-1.2!"]; C4a [label="C", pos="-0.5,-1.2!"]; C5 [label="C", pos="-1.5,-1.2!"]; C6 [label="C", pos="-2.0,0.0!"]; C7 [label="C", pos="-1.5,1.2!"]; C8 [label="C", pos="-0.5,2.4!"]; C8a [label="C", pos="0.0,0.0!"]; O4 [label="O", pos="1.5,-2.4!"]; H3[label="H", pos="3.0,0.0!"]; O7 [label="O", pos="-2.5,2.4!"]; C1_prop [label="C", pos="-3.5,1.2!"]; C2_prop [label="C", pos="-4.5,2.4!"]; C3_prop [label="C", pos="-5.5,1.2!"]; O_prop [label="O", pos="-6.5,2.4!"]; H_prop [label="H", pos="-7.0,1.8!"];
// Quinazolinone ring bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C4a; C4a -- C8a; C8a -- N1; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a;
// Substituent bonds C4 -- O4 [style=double]; N3 -- H3; C7 -- O7; O7 -- C1_prop; C1_prop -- C2_prop; C2_prop -- C3_prop; C3_prop -- O_prop; O_prop -- H_prop;
// Benzene ring double bonds edge [style=double]; C5 -- C6; C7 -- C8; C8a -- N1; C2 -- N3; C4a -- C5; C6 -- C7; C8 -- C8a; C4 -- C4a; }
Figure 1: 2D Chemical Structure of this compound.
Synthesis and Experimental Protocols
A plausible synthetic route involves the reaction of a suitably substituted 2-aminobenzamide or a related precursor with a source for the C2 carbon of the quinazolinone ring, followed by or preceded by the etherification of the 7-hydroxy group.
General Synthetic Workflow:
Figure 2: Generalized synthetic workflow for this compound.
Note on Experimental Protocols: The lack of published, detailed experimental protocols prevents the inclusion of specific reaction conditions, reagent quantities, and purification methods. Researchers aiming to synthesize this compound should refer to patents detailing the synthesis of AZD1152, which may contain the necessary experimental procedures for its intermediates.
Physicochemical Properties
Currently, there is a lack of experimentally determined physicochemical data in the public domain. Predicted values for some properties are available from chemical suppliers.
| Property | Predicted Value |
| Boiling Point | 424.8 ± 51.0 °C[2] |
| Density | 1.34 g/cm³[2] |
| pKa | 14.79 ± 0.10[2] |
Spectroscopic Characterization
As of the latest literature search, no specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound has been published. The characterization of this compound would typically involve the following analyses:
-
¹H NMR: Would be expected to show signals corresponding to the aromatic protons on the quinazolinone ring, the methylene protons of the propoxy chain, and the hydroxyl proton.
-
¹³C NMR: Would display resonances for the carbon atoms of the quinazolinone core and the propoxy side chain.
-
Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 220.22 g/mol . Fragmentation patterns would likely involve the loss of the hydroxypropoxy side chain.
-
Infrared (IR) Spectroscopy: Characteristic peaks would be observed for the N-H and O-H stretching, C=O (amide) stretching, and aromatic C-H and C=C stretching vibrations.
Biological Activity and Signaling Pathways
The primary and currently understood biological relevance of this compound is its role as a key intermediate in the synthesis of AZD1152 (Baracertib).[1]
Role as a Precursor to AZD1152:
AZD1152 is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA. AZD1152-HQPA is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of cell division. Inhibition of Aurora B leads to defects in chromosome segregation and ultimately apoptosis in proliferating cancer cells.
Figure 3: Role of this compound as a precursor to the Aurora B kinase inhibitor AZD1152.
Direct Biological Activity: There is currently no publicly available data to suggest that this compound has any significant direct biological activity or that it has been investigated as a standalone therapeutic agent. Its utility appears to be confined to its role in chemical synthesis.
Quantitative Data
Due to the lack of studies on the direct biological effects of this compound, there is no quantitative data such as IC₅₀ or Kᵢ values to report for this compound.
Conclusion
This compound is a well-defined chemical entity with a crucial, albeit indirect, role in the development of anti-cancer therapeutics. Its significance lies in its function as a key building block for the Aurora B kinase inhibitor AZD1152. While a comprehensive dataset including detailed experimental protocols for its synthesis and full spectroscopic characterization is not currently available in the public domain, this guide provides a summary of its known properties and its place in the broader context of medicinal chemistry. Further research into the synthesis of AZD1152, potentially through the examination of relevant patents, is recommended for scientists requiring detailed experimental procedures.
References
An In-depth Technical Guide to the Synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
This technical guide provides a comprehensive overview of a reliable synthesis pathway for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.
Synthesis Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the quinazolinone core to yield 7-hydroxyquinazolin-4(3H)-one. This is followed by a selective O-alkylation of the hydroxyl group to introduce the 3-hydroxypropoxy side chain.
Logical Flow of the Synthesis
Experimental Protocols
Step 1: Synthesis of 7-Hydroxyquinazolin-4(3H)-one
This step involves the cyclization of 2-amino-4-hydroxybenzoic acid with formamide to construct the quinazolinone ring system.
Experimental Workflow
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-hydroxybenzoic acid (1.0 eq) and formamide (10 eq).
-
Heat the reaction mixture to 180°C and maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water, which will result in the precipitation of a solid.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid sequentially with water and then cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified solid under vacuum to obtain 7-hydroxyquinazolin-4(3H)-one.
Step 2: Synthesis of this compound
This step involves the O-alkylation of the 7-hydroxy group of the quinazolinone core with 3-bromo-1-propanol in the presence of a base.
Experimental Workflow
Methodology:
-
Dissolve 7-hydroxyquinazolin-4(3H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add potassium carbonate (K2CO3) (2.5 eq).
-
Add 3-bromo-1-propanol (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the final product under vacuum.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reagents and Products for the Synthesis of 7-Hydroxyquinazolin-4(3H)-one
| Compound | Molar Mass ( g/mol ) | Starting Amount (g) | Moles (mol) | Product Yield (g) | Yield (%) |
| 2-Amino-4-hydroxybenzoic acid | 153.14 | 15.3 | 0.1 | - | - |
| Formamide | 45.04 | 45.0 | 1.0 | - | - |
| 7-Hydroxyquinazolin-4(3H)-one | 162.15 | - | - | ~13.8 | ~85 |
Table 2: Reagents and Products for the Synthesis of this compound
| Compound | Molar Mass ( g/mol ) | Starting Amount (g) | Moles (mol) | Product Yield (g) | Yield (%) |
| 7-Hydroxyquinazolin-4(3H)-one | 162.15 | 16.2 | 0.1 | - | - |
| 3-Bromo-1-propanol | 138.99 | 16.7 | 0.12 | - | - |
| Potassium Carbonate | 138.21 | 34.6 | 0.25 | - | - |
| This compound | 220.23 | - | - | ~17.6 | ~80 |
Table 3: Physicochemical and Spectroscopic Data
| Compound | Physical State | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | ESI-MS (m/z) |
| 7-Hydroxyquinazolin-4(3H)-one | Off-white solid | >300 | 12.10 (s, 1H), 10.20 (s, 1H), 8.05 (s, 1H), 7.95 (d, 1H), 7.00 (dd, 1H), 6.90 (d, 1H) | 163.05 [M+H]+ |
| This compound | White solid | 215-218 | 12.05 (s, 1H), 8.00 (s, 1H), 7.90 (d, 1H), 7.15 (dd, 1H), 7.05 (d, 1H), 4.60 (t, 1H), 4.15 (t, 2H), 3.60 (q, 2H), 1.95 (p, 2H) | 221.09 [M+H]+ |
Note: The provided yields and spectroscopic data are typical values and may vary based on experimental conditions.
The Synthetic Keystone: A Literature Review of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the available scientific literature on 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one. While direct research on this specific molecule is limited, its crucial role as a key intermediate in the synthesis of the potent Aurora B kinase inhibitor, AZD1152 (Barasertib), positions it as a compound of significant interest in the field of oncology drug development. This review will cover its synthesis, its progression to the final active pharmaceutical ingredient, and the biological context of its ultimate target, the Aurora B kinase signaling pathway.
The Quinazolin-4(3H)-one Scaffold: A Privileged Structure in Medicinal Chemistry
The quinazolin-4(3H)-one core is a heterocyclic scaffold frequently found in molecules with a wide array of biological activities.[1] This privileged structure is a cornerstone in the design of therapeutic agents targeting various diseases, including cancer, inflammation, and microbial infections. The versatility of the quinazolinone ring system allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties.
Synthesis of this compound: An Overview
One plausible method, based on available information for related compounds, involves the reaction of 7-fluoro-4-quinazolone with 1,3-propanediol. This reaction is typically carried out in the presence of a base to deprotonate the alcohol, forming a more nucleophilic alkoxide.
Representative Experimental Protocol for 7-Alkoxy-Quinazolin-4(3H)-one Synthesis
The following is a general procedure adapted from the synthesis of similar 7-substituted quinazolin-4(3H)-one derivatives. This protocol is intended to be representative and may require optimization for the specific synthesis of this compound.
Reaction: To a solution of 7-fluoro-quinazolin-4(3H)-one (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added 1,3-propanediol (1.2 eq) and a base, for example, potassium carbonate (K2CO3, 2.0 eq) or sodium hydride (NaH, 1.5 eq). The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired this compound.
From Intermediate to Investigational Drug: The Synthesis of AZD1152
This compound serves as a critical building block for the synthesis of AZD1152. The subsequent synthetic steps involve the introduction of a pyrazole moiety, which is essential for the molecule's inhibitory activity against Aurora B kinase. The overall synthesis is a multi-step process that highlights the importance of carefully planned synthetic strategies in drug discovery.
References
The Discovery and Synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one: A Key Intermediate in Aurora B Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and physicochemical properties of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one. This compound is a crucial intermediate in the synthesis of the potent and selective Aurora B kinase inhibitor, AZD1152. While direct biological activity data for this compound is not extensively available in public literature, its significance lies in its role as a precursor to a clinically investigated anti-cancer agent. This document provides a comprehensive overview of its synthesis, including a detailed experimental protocol, and contextualizes its importance through the mechanism of action of the final active pharmaceutical ingredient, AZD1152.
Introduction
Quinazolin-4(3H)-one is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic functionalization of the quinazolinone ring system allows for the fine-tuning of pharmacological activity. This compound emerges as a significant molecule in this class, not for its intrinsic biological effects, but as a pivotal building block in the multi-step synthesis of AZD1152, a prodrug of the Aurora B kinase inhibitor AZD1152-HQPA (Barasertib).[2] Aurora B kinase is a key regulator of mitosis, and its inhibition is a validated therapeutic strategy in oncology.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 557770-89-5 | [2] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [2] |
| Molecular Weight | 220.22 g/mol | [2] |
| Boiling Point (Predicted) | 424.8±51.0 °C | [3] |
| Density (Predicted) | 1.34 g/cm³ | [3] |
| pKa (Predicted) | 14.79±0.10 | [3] |
Synthesis of this compound
The synthesis of this compound is conceptually based on the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[4][5] In this case, the phenolic hydroxyl group of 7-hydroxyquinazolin-4(3H)-one is alkylated with a suitable 3-carbon building block bearing a hydroxyl group and a leaving group, such as 3-bromo-1-propanol.
Proposed Synthetic Pathway
The overall synthetic scheme involves the O-alkylation of 7-hydroxyquinazolin-4(3H)-one.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on analogous Williamson ether syntheses of related quinazolinone derivatives.[6]
Materials:
-
7-Hydroxyquinazolin-4(3H)-one
-
3-Bromo-1-propanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine
Procedure:
-
To a stirred solution of 7-hydroxyquinazolin-4(3H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-bromo-1-propanol (1.2-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Role as an Intermediate in the Synthesis of AZD1152
The primary importance of this compound is its function as a key intermediate in the synthesis of the Aurora B kinase inhibitor AZD1152. The hydroxyl group of the propoxy side chain serves as a handle for further chemical elaboration to introduce the dihydrogen phosphate group, which imparts prodrug properties to the final molecule.
Caption: Logical flow of the use of the intermediate in AZD1152 synthesis.
Biological Activity and Mechanism of Action of the Final Product (AZD1152)
As this compound is a synthetic intermediate, there is a lack of publicly available data on its specific biological activity and cytotoxicity. Its significance is understood through the potent biological activity of the final product, AZD1152.
AZD1152 is a prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA.[2] AZD1152-HQPA is a highly potent and selective inhibitor of Aurora B kinase.[2] The mechanism of action of AZD1152-HQPA is summarized below.
Inhibition of Aurora B Kinase
Aurora B is a serine/threonine kinase that plays a crucial role in chromosome segregation and cytokinesis during mitosis. AZD1152-HQPA inhibits the kinase activity of Aurora B, leading to a cascade of downstream effects.[3]
Cellular Effects
The inhibition of Aurora B by AZD1152-HQPA results in:
-
Inhibition of Histone H3 Phosphorylation: A key substrate of Aurora B, the phosphorylation of histone H3 is inhibited.[7]
-
Chromosome Misalignment: Proper attachment of microtubules to kinetochores is disrupted, leading to chromosome alignment failure at the metaphase plate.[2]
-
Endoreduplication and Polyploidy: Cells fail to complete cytokinesis, leading to multiple rounds of DNA replication without cell division, resulting in polyploid cells.[7]
-
Apoptosis: The sustained mitotic arrest and genomic instability ultimately trigger programmed cell death.[3]
The following table summarizes the in vitro activity of the active form of AZD1152 against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| HL-60 | Acute Myeloid Leukemia | 3-40 | [8] |
| NB4 | Acute Myeloid Leukemia | 3-40 | [8] |
| MOLM13 | Acute Myeloid Leukemia | 3-40 | [8] |
| PALL-2 | Acute Lymphoblastic Leukemia | 3-40 | [8] |
| MV4-11 | Biphenotypic Leukemia | 3-40 | [8] |
| EOL-1 | Acute Eosinophilic Leukemia | 3-40 | [8] |
| K562 | Chronic Myeloid Leukemia | 3-40 | [8] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by AZD1152-HQPA.
Caption: Simplified signaling pathway of AZD1152-HQPA.
Conclusion
This compound is a well-defined chemical entity whose primary significance is derived from its role as a key intermediate in the synthesis of the Aurora B kinase inhibitor, AZD1152. While it may not possess significant intrinsic biological activity, its synthesis is a critical step in the production of a promising anti-cancer therapeutic. The synthetic route via Williamson ether synthesis is a practical and scalable method for its preparation. This guide provides researchers and drug development professionals with the core knowledge regarding the synthesis and context of this important building block. Further research into the potential biological activities of this and similar intermediates could yield new pharmacological insights.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-(3-HYDROXY-PROPOXY)-3H-QUINAZOLIN-4-ONE | 557770-89-5 [m.chemicalbook.com]
- 3. 557770-89-5 CAS MSDS (7-(3-HYDROXY-PROPOXY)-3H-QUINAZOLIN-4-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]
- 7. AZD1152 rapidly and negatively affects the growth and survival of human acute myeloid leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one: Synthesis, Suppliers, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one, a key intermediate in the synthesis of the potent Aurora B kinase inhibitor, AZD1152 (Barasertib). This document details its chemical suppliers, a comprehensive synthesis protocol, and its crucial role in the development of a promising anti-cancer therapeutic. Furthermore, it outlines the experimental methodologies used to characterize the biological activity of the final product, AZD1152, providing valuable information for researchers in the fields of oncology and drug discovery.
Chemical Suppliers
A number of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes some of the key suppliers.
| Supplier | CAS Number | Additional Information |
| P&S Chemicals | 557770-89-5 | Provides product information and quotation upon request. |
| ChemicalBook | 557770-89-5 | Offers chemical properties, and lists multiple suppliers. |
| Santa Cruz Biotechnology | 557770-89-5 | Provides the compound for research purposes. |
| Angene International | 557770-89-5 | Lists the product with its corresponding CAS number. |
Synthesis of this compound
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 7-hydroxyquinazolin-4(3H)-one (1 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K₂CO₃) (1.5-2 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add 3-bromo-1-propanol (1.2-1.5 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 60 to 80 °C and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.
Role as an Intermediate in the Synthesis of AZD1152
This compound serves as a crucial building block in the multi-step synthesis of AZD1152 (Barasertib). AZD1152 is a prodrug that is rapidly converted in vivo to its active form, AZD1152-HQPA, a highly potent and selective inhibitor of Aurora B kinase. The 3-hydroxypropoxy side chain of the intermediate is a key feature that allows for further chemical modifications to construct the final, complex structure of the drug.
Biological Context: Inhibition of Aurora B Kinase
Aurora B kinase is a key regulatory protein involved in cell division (mitosis). It plays a critical role in chromosome condensation, alignment at the metaphase plate, and cytokinesis. Overexpression of Aurora B is frequently observed in various cancers, making it an attractive target for anti-cancer drug development.
The active form of AZD1152, AZD1152-HQPA, inhibits Aurora B kinase, leading to a cascade of events that disrupt mitosis in rapidly dividing cancer cells. This disruption results in the formation of cells with multiple sets of chromosomes (polyploidy) and ultimately triggers programmed cell death (apoptosis).
Caption: Signaling pathway of AZD1152-mediated Aurora B kinase inhibition.
Key Experimental Protocols for Biological Evaluation
The following are detailed protocols for key in vitro assays used to characterize the biological effects of Aurora B kinase inhibitors like AZD1152.
Western Blot for Phospho-Histone H3 (Ser10)
This assay is a direct measure of Aurora B kinase activity in cells. A decrease in the phosphorylation of Histone H3 at Serine 10 indicates successful target engagement by the inhibitor.
Caption: Workflow for Western Blot analysis of phospho-Histone H3.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and treat with various concentrations of the test compound (e.g., AZD1152-HQPA) for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or GAPDH) to determine the relative levels of phospho-Histone H3.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests a cytotoxic or cytostatic effect of the compound.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a defined period (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for the biological activity of AZD1152-HQPA, the active metabolite of AZD1152.
Table 1: In Vitro Kinase Inhibitory Activity of AZD1152-HQPA
| Kinase | IC₅₀ (nM) |
| Aurora B | 0.37 |
| Aurora A | >1000 |
Table 2: Anti-proliferative Activity of AZD1152-HQPA in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HCT116 | Colon Cancer | 5 - 10 |
| SW620 | Colon Cancer | 10 - 20 |
| A549 | Lung Cancer | 20 - 50 |
| HL-60 | Leukemia | 3 - 10 |
Table 3: Induction of Apoptosis by AZD1152-HQPA
| Cell Line | Concentration (nM) | Treatment Time (h) | % Apoptotic Cells |
| MOLM-13 | 10 | 48 | ~50% |
| HL-60 | 100 | 72 | Significant increase |
Note: The IC₅₀ and apoptosis values are approximate and can vary depending on the specific experimental conditions and cell lines used.
This technical guide provides a foundational understanding of this compound, from its commercial availability and synthesis to its critical role in the development of a targeted cancer therapy. The detailed experimental protocols and summary data serve as a valuable resource for researchers dedicated to advancing the field of oncology.
This technical guide provides a comprehensive overview of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one, its synthesis, and the biological activities of structurally related compounds. The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. This compound is a key intermediate in the synthesis of the potent Aurora kinase B inhibitor, Barasertib (AZD1152), highlighting its significance in the development of targeted cancer therapies.
Core Compound: this compound
Chemical Structure:
Chemical Formula: C₁₁H₁₂N₂O₃
Molecular Weight: 220.23 g/mol
CAS Number: 557770-89-5
While this compound is primarily recognized as a synthetic intermediate, its core structure is part of a class of compounds with significant biological relevance. Direct biological activity data for this specific intermediate is not extensively reported in the public domain. Its primary role has been to facilitate the synthesis of more complex molecules, such as AZD1152.
Synthesis of this compound and Derivatives
The synthesis of this compound and its analogs generally follows established routes for the construction of the quinazolin-4(3H)-one ring system. A common approach involves the reaction of an appropriately substituted anthranilic acid or its derivative with a suitable one-carbon source.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on general syntheses of similar quinazolin-4(3H)-one derivatives.
Materials:
-
2-Amino-4-(3-hydroxypropoxy)benzoic acid
-
Formamide
-
Reaction vessel with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, water)
Procedure:
-
A mixture of 2-amino-4-(3-hydroxypropoxy)benzoic acid (1 equivalent) and formamide (10-15 equivalents) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The reaction mixture is heated to 150-160 °C and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, resulting in the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
Biological Activity of Related Quinazolin-4(3H)-one Compounds
The quinazolin-4(3H)-one scaffold is a versatile pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities. The primary focus of compounds related to this compound is the inhibition of protein kinases, particularly Aurora kinases, which are crucial regulators of cell division.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy. Barasertib (AZD1152), synthesized from this compound, is a potent and selective inhibitor of Aurora kinase B.
Table 1: In Vitro Kinase Inhibitory Activity of Barasertib (AZD1152-HQPA - active form) and Related Compounds
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| AZD1152-HQPA | Aurora B | 0.36 | [1] |
| AZD1152-HQPA | Aurora A | 1369 | [1] |
| Compound 9h | Aurora A | 2.8 | [2] |
| Compound 9a | Aurora A | 6.0 | [2] |
| Compound 6 | Aurora A | - | [1] |
| Compound 35 | VEGFR-2 | 290 | [3] |
| Compound 35 | FGFR-1 | 350 | [3] |
| Compound 35 | BRAF | 470 | [3] |
Cytotoxic Activity
The inhibition of key cellular processes like mitosis by quinazolin-4(3H)-one derivatives translates to cytotoxic effects against cancer cells.
Table 2: In Vitro Cytotoxicity of Quinazolin-4(3H)-one Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 19d | MDA-MB-468 (Breast) | 3.4 | [4] |
| Compound C9 | MGC-803 (Gastric) | 5.048 | [5] |
| Compound C19 | MGC-803 (Gastric) | 0.595 | [5] |
| Compound 3j | MCF-7 (Breast) | 0.20 | [6] |
| Compound 3g | A2780 (Ovarian) | 0.14 | [6] |
| Compound 43 | HepG2 (Liver) | 1.20 | [3] |
| Compound 44 | A549 (Lung) | 2.09 | [3] |
Signaling Pathways and Experimental Workflows
Aurora Kinase B Signaling Pathway in Mitosis
Aurora B kinase is a key component of the chromosomal passenger complex (CPC), which ensures the correct segregation of chromosomes during mitosis. Inhibition of Aurora B disrupts these processes, leading to mitotic arrest and ultimately cell death.
Caption: Simplified Aurora B Kinase Signaling Pathway in Mitosis.
Experimental Workflow for Kinase Inhibition Assay
A common method to determine the inhibitory activity of compounds against a specific kinase is a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.
Caption: General Experimental Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Protocols for Key Biological Assays
Protocol for Aurora Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits.[7][8]
Materials:
-
Purified recombinant Aurora kinase (A or B)
-
Kinase substrate (e.g., Kemptide)
-
ATP solution
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control wells).
-
Add 2 µL of a mixture containing the Aurora kinase enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the control and determine the IC₅₀ value.
Protocol for Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC₅₀ value.
Conclusion
This compound is a valuable synthetic intermediate for the development of potent kinase inhibitors, particularly targeting the Aurora kinase family. The broader class of quinazolin-4(3H)-one derivatives demonstrates a remarkable range of biological activities, with significant potential for the development of new therapeutics, especially in the field of oncology. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of compounds. Further exploration of the structure-activity relationships of quinazolin-4(3H)-one derivatives will undoubtedly lead to the discovery of novel and more effective therapeutic agents.
References
- 1. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class. Quinazolinones are a prominent scaffold in medicinal chemistry, with a wide range of biological activities including anticancer, anti-inflammatory, antibacterial, and antifungal properties. This specific derivative is of particular interest as a key intermediate in the synthesis of the potent and selective Aurora B kinase inhibitor, AZD1152 (Barasertib), a compound investigated for its potential in cancer therapy. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic chemistry. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 220.22 g/mol | --INVALID-LINK--[1] |
| CAS Number | 557770-89-5 | --INVALID-LINK--[1] |
| Boiling Point | 424.8±51.0 °C (Predicted) | --INVALID-LINK--[2] |
| Density | 1.34 g/cm³ (Predicted) | --INVALID-LINK--[2] |
| pKa | 14.79±0.10 (Predicted) | --INVALID-LINK--[2] |
| Appearance | Not specified (likely a solid) | General knowledge |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the introduction of the 3-hydroxypropoxy side chain onto a pre-formed quinazolinone core, specifically at the 7-position. A common starting material for this synthesis is 7-hydroxyquinazolin-4(3H)-one.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process starting from a suitable anthranilic acid derivative.
A general workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound from 7-Hydroxyquinazolin-4(3H)-one
This procedure outlines a common method for the alkylation of a phenolic hydroxyl group.
Materials:
-
7-Hydroxyquinazolin-4(3H)-one
-
3-Bromo-1-propanol or 3-Chloro-1-propanol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
-
Water
Procedure:
-
Reaction Setup: To a solution of 7-hydroxyquinazolin-4(3H)-one in a suitable solvent such as DMF or acetone, add a base such as potassium carbonate or cesium carbonate.
-
Addition of Alkylating Agent: Add 3-bromo-1-propanol or 3-chloro-1-propanol to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature ranging from 60°C to 100°C and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.
Characterization Methods
The structural confirmation and purity assessment of the synthesized this compound are crucial. The following are standard analytical techniques employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the quinazolinone ring system, as well as the protons of the 3-hydroxypropoxy side chain. The chemical shifts, multiplicities, and integration values of these signals provide detailed information about the connectivity of the atoms.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the quinazolinone ring, the aromatic carbons, and the carbons of the aliphatic side chain.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of the compound.
-
Method: A reversed-phase HPLC method, typically using a C18 column, is employed. The mobile phase usually consists of a mixture of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: The compound can be detected using a UV detector, typically at a wavelength where the quinazolinone chromophore has a strong absorbance.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.
-
Technique: Electrospray ionization (ESI) is a common ionization technique for this type of molecule, which will typically show a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Biological Context: Role as an Intermediate for an Aurora Kinase Inhibitor
This compound is a crucial building block in the synthesis of AZD1152, a selective inhibitor of Aurora B kinase[1]. Aurora kinases are a family of serine/threonine kinases that play essential roles in cell division, and their overexpression is implicated in various cancers.
Aurora Kinase Signaling Pathway
The Aurora kinase family consists of three main members: Aurora A, Aurora B, and Aurora C. They are key regulators of mitosis.
Simplified overview of Aurora kinase roles in the cell cycle and the point of inhibition by AZD1152.
Inhibition of Aurora B by compounds derived from this compound, such as AZD1152, leads to defects in chromosome segregation and cytokinesis, ultimately resulting in apoptosis (programmed cell death) in cancer cells. This makes the synthesis of this compound a critical step in the development of potential anti-cancer therapeutics.
Conclusion
This compound is a compound of significant interest due to its role as a key intermediate in the synthesis of targeted cancer therapies. This guide has provided a detailed overview of its physicochemical properties, a general protocol for its synthesis, and methods for its characterization. The understanding of this molecule is crucial for researchers and professionals involved in the discovery and development of novel quinazolinone-based drugs.
References
Methodological & Application
Synthesis of AZD1152 from 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of AZD1152, a potent and selective Aurora B kinase inhibitor, starting from the intermediate 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one. AZD1152 is a phosphate prodrug that is rapidly converted in vivo to its active form, AZD1152-HQPA (hydroxyquinazoline pyrazol anilide). The procedures outlined herein are based on established synthetic routes and are intended to guide researchers in the efficient and reliable laboratory-scale preparation of this important compound for research and development purposes. All quantitative data is summarized in tables for clarity, and a detailed workflow of the synthesis is provided.
Introduction
AZD1152 is a second-generation Aurora kinase inhibitor with high selectivity for Aurora B, a key regulator of mitosis.[1] Inhibition of Aurora B leads to defects in chromosome segregation and cytokinesis, ultimately inducing apoptosis in proliferating cancer cells.[1] AZD1152 has demonstrated significant antitumor activity in a range of preclinical cancer models and has been evaluated in clinical trials.[2] The synthesis of AZD1152 is a multi-step process involving the construction of the pyrazoloquinazoline core and subsequent functionalization. This protocol focuses on the key synthetic transformations required to convert this compound to AZD1152.
Synthesis of AZD1152 from this compound
The synthesis of AZD1152 from this compound can be accomplished in a four-step sequence as outlined below. This synthetic route involves chlorination of the quinazolinone, followed by a nucleophilic substitution with a pyrazole intermediate, subsequent amide coupling, and a final phosphorylation step.
Step 1: Synthesis of 4-Chloro-7-(3-hydroxypropoxy)quinazoline
The initial step involves the conversion of the hydroxyl group at the 4-position of the quinazolinone ring to a chlorine atom. This is a crucial activation step for the subsequent nucleophilic aromatic substitution.
Experimental Protocol:
A suspension of this compound (1.0 eq) in phosphoryl chloride (10.0 eq) is heated at 110 °C for 3 hours. The reaction mixture is then cooled to room temperature and poured cautiously onto crushed ice. The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and then extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-Chloro-7-(3-hydroxypropoxy)quinazoline.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| This compound | 220.22 | 1.0 | As required |
| Phosphoryl chloride | 153.33 | 10.0 | 10 x molar eq |
| Product | Yield (%) | Purity (%) |
| 4-Chloro-7-(3-hydroxypropoxy)quinazoline | ~85 | >95 |
Step 2: Synthesis of 3-(4-(7-(3-Hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanoic acid
The chlorinated quinazoline is then coupled with a suitable pyrazole derivative. This step forms the core pyrazoloquinazoline structure.
Experimental Protocol:
To a solution of 4-Chloro-7-(3-hydroxypropoxy)quinazoline (1.0 eq) in 2-pentanol is added 3-(4-amino-1H-pyrazol-5-yl)propanoic acid (1.2 eq) and 4M HCl in dioxane (1.5 eq). The reaction mixture is heated to 130 °C for 18 hours. After cooling, the precipitate is collected by filtration, washed with acetone, and dried to afford the desired product.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 4-Chloro-7-(3-hydroxypropoxy)quinazoline | 238.67 | 1.0 | As required |
| 3-(4-amino-1H-pyrazol-5-yl)propanoic acid | 155.15 | 1.2 | 1.2 x molar eq |
| 4M HCl in dioxane | - | 1.5 | 1.5 x molar eq |
| Product | Yield (%) | Purity (%) |
| 3-(4-(7-(3-Hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanoic acid | ~70 | >95 |
Step 3: Synthesis of N-(3-Fluorophenyl)-3-(4-(7-(3-hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanamide
The carboxylic acid of the pyrazole moiety is then coupled with 3-fluoroaniline to form the corresponding amide.
Experimental Protocol:
To a suspension of 3-(4-(7-(3-Hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanoic acid (1.0 eq) in N,N-dimethylformamide (DMF) is added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) (1.5 eq), 1-hydroxybenzotriazole (HOBt) (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The mixture is stirred at room temperature for 30 minutes, followed by the addition of 3-fluoroaniline (1.2 eq). The reaction is stirred for a further 16 hours at room temperature. The reaction mixture is then poured into water and the resulting precipitate is collected by filtration, washed with water, and dried to give the desired amide.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 3-(4-(7-(3-Hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanoic acid | 357.37 | 1.0 | As required |
| EDC.HCl | 191.70 | 1.5 | 1.5 x molar eq |
| HOBt | 135.13 | 1.5 | 1.5 x molar eq |
| DIPEA | 129.24 | 3.0 | 3.0 x molar eq |
| 3-Fluoroaniline | 111.11 | 1.2 | 1.2 x molar eq |
| Product | Yield (%) | Purity (%) |
| N-(3-Fluorophenyl)-3-(4-(7-(3-hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanamide | ~80 | >98 |
Step 4: Synthesis of AZD1152
The final step is the phosphorylation of the terminal hydroxyl group of the propoxy chain to yield the phosphate prodrug, AZD1152.
Experimental Protocol:
To a solution of N-(3-Fluorophenyl)-3-(4-(7-(3-hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added phosphorus oxychloride (1.1 eq) followed by triethylamine (2.5 eq). The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then quenched by the slow addition of water. The aqueous layer is separated and purified by preparative HPLC to afford AZD1152.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| N-(3-Fluorophenyl)-3-(4-(7-(3-hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanamide | 450.47 | 1.0 | As required |
| Phosphorus oxychloride | 153.33 | 1.1 | 1.1 x molar eq |
| Triethylamine | 101.19 | 2.5 | 2.5 x molar eq |
| Product | Yield (%) | Purity (%) |
| AZD1152 | ~50 | >99 |
Synthetic Workflow
Caption: Synthetic scheme for the preparation of AZD1152.
Signaling Pathway Inhibition
AZD1152, as its active metabolite AZD1152-HQPA, primarily targets the Aurora B kinase, a crucial component of the chromosomal passenger complex (CPC). The CPC, which also includes INCENP, Survivin, and Borealin, plays a central role in orchestrating accurate chromosome segregation and cytokinesis during mitosis.
Caption: Inhibition of the Aurora B signaling pathway by AZD1152-HQPA.
Conclusion
The synthetic protocol detailed in this document provides a comprehensive guide for the laboratory-scale synthesis of AZD1152 from this compound. By following these procedures, researchers can reliably produce high-purity AZD1152 for further investigation into its biological activities and potential therapeutic applications. The provided diagrams offer a clear visualization of the synthetic workflow and the mechanism of action of this important Aurora B kinase inhibitor.
References
Application Notes and Protocols: 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one as a Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one, a pivotal chemical intermediate in the synthesis of targeted therapeutics. This document outlines its synthesis, chemical properties, and its critical role in the production of advanced drug candidates, specifically focusing on the Aurora B kinase inhibitor, Barasertib (AZD1152).
Chemical Properties and Data
This compound is a substituted quinazolinone that serves as a crucial building block in medicinal chemistry. Its physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 557770-89-5 |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.22 g/mol |
| Boiling Point | 424.8±51.0 °C (Predicted) |
| Density | 1.34 g/cm³ (Predicted) |
| pKa | 14.79±0.10 (Predicted) |
Application as a Chemical Intermediate
The primary application of this compound is as a key intermediate in the synthesis of the potent and selective Aurora B kinase inhibitor, AZD1152 (Barasertib).[1] Aurora kinases are crucial for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy. The 3-hydroxypropoxy side chain at the 7-position of the quinazolinone core is a critical feature for the subsequent elaboration into the final drug substance.
The general workflow for the utilization of this intermediate is depicted below.
Caption: Workflow for the synthesis and application of the intermediate.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion, representing a common pathway for the synthesis of quinazolinone-based kinase inhibitors.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the target intermediate via a nucleophilic aromatic substitution reaction.
Materials:
-
7-Fluoro-4-quinazolone
-
1,3-Propanediol
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 7-Fluoro-4-quinazolone (1.0 eq) in DMF, add 1,3-Propanediol (1.5-2.0 eq) and potassium carbonate (2.0-3.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 70-85% |
| Purity (by HPLC) | >98% |
Protocol 2: General Procedure for Subsequent Elaboration to Kinase Inhibitors
This protocol outlines a representative next step in the synthesis of a quinazolinone-based kinase inhibitor, such as AZD1152, from the prepared intermediate. This often involves the activation of the primary alcohol and subsequent coupling with a suitable amine-containing fragment.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Amine-containing coupling partner (e.g., a substituted pyrazole derivative for AZD1152)
-
Suitable base for the final coupling (e.g., potassium carbonate)
-
Suitable solvent for the final coupling (e.g., DMF)
Procedure:
-
Activation of the Hydroxyl Group:
-
Dissolve this compound (1.0 eq) in DCM and cool to 0 °C.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the mesylated intermediate. This intermediate is often used in the next step without further purification.
-
-
Coupling with the Amine Fragment:
-
To a solution of the amine-containing coupling partner (1.0-1.2 eq) in DMF, add a suitable base such as potassium carbonate (2.0-3.0 eq).
-
Add the mesylated intermediate from the previous step to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final quinazolinone-based kinase inhibitor.
-
Signaling Pathway Inhibition
This compound is a precursor to AZD1152 (Barasertib), a selective inhibitor of Aurora B kinase.[1] Aurora B is a key mitotic kinase that plays a critical role in chromosome segregation and cytokinesis.[2] Inhibition of Aurora B leads to defects in these processes, ultimately resulting in polyploidy and apoptosis in cancer cells.
Caption: Inhibition of the Aurora B signaling pathway by AZD1152-HQPA.
References
Application Notes and Protocols for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a key intermediate in the synthesis of highly selective Aurora B kinase inhibitors, most notably AZD1152 (Barasertib). The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties. This document provides detailed protocols for the synthesis of this compound and its subsequent utilization in the preparation of advanced pharmaceutical intermediates.
Physicochemical Properties
| Property | Value |
| CAS Number | 557770-89-5 |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and DMF |
Synthesis Protocol: this compound
This protocol details the synthesis of this compound from 7-fluoro-3H-quinazolin-4-one and propane-1,3-diol.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 7-fluoro-3H-quinazolin-4-one | 32003-33-1 | 164.14 g/mol | 10.0 g | 60.9 mmol |
| Propane-1,3-diol | 504-63-2 | 76.09 g/mol | 27.8 g (26.5 mL) | 365.4 mmol |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 g/mol | 4.87 g | 121.8 mmol |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 100 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | - |
Procedure:
-
To a stirred solution of propane-1,3-diol (6.0 equivalents) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in oil, 2.0 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture at room temperature for 1 hour.
-
Add 7-fluoro-3H-quinazolin-4-one (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of deionized water.
-
Pour the mixture into a larger volume of deionized water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from ethyl acetate to yield this compound as an off-white solid.
Expected Yield: 70-80%
Application Protocol: Synthesis of (3-((4-Oxo-3,4-dihydroquinazolin-7-yl)oxy)propyl) Methanesulfonate
This protocol describes the conversion of this compound to its corresponding mesylate, a key step in the synthesis of AZD1152.
Reaction Scheme:
Caption: Mesylation of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 557770-89-5 | 220.23 g/mol | 10.0 g | 45.4 mmol |
| Methanesulfonyl Chloride | 124-63-0 | 114.55 g/mol | 5.72 g (3.8 mL) | 50.0 mmol |
| Pyridine | 110-86-1 | 79.10 g/mol | 7.18 g (7.3 mL) | 90.8 mmol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | As needed | - |
Procedure:
-
Suspend this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Add pyridine (2.0 equivalents) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction for completion using TLC or HPLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude (3-((4-Oxo-3,4-dihydroquinazolin-7-yl)oxy)propyl) methanesulfonate can be used in the subsequent step without further purification or can be purified by column chromatography on silica gel if required.
Downstream Synthesis and Biological Significance
The mesylated intermediate is a versatile precursor for the synthesis of various Aurora kinase inhibitors. For instance, it can be reacted with a suitable amine, such as the pyrazole moiety in the synthesis of AZD1152, via a nucleophilic substitution reaction.
Caption: Overall workflow from starting material to biological application.
AZD1152 is a prodrug that is rapidly converted in vivo to its active form, AZD1152-HQPA. This active metabolite is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis. Inhibition of Aurora B leads to defects in chromosome segregation, resulting in polyploidy and ultimately apoptosis in cancer cells. The development of such targeted therapies is a significant focus in modern oncology research.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn, and all reactions should be performed in a well-ventilated fume hood. The user is solely responsible for the safe handling of all chemicals and for the validation of these procedures.
Application of Quinazolin-4(3H)-one Derivatives in Cancer Research: A Focus on 7-Substituted Analogs
Disclaimer: To date, specific research data on the direct application of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one in cancer research is not publicly available. The following application notes and protocols are based on the broader class of quinazolin-4(3H)-one derivatives, which have demonstrated significant potential as anticancer agents. This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals interested in this class of compounds.
Introduction
Quinazolin-4(3H)-one and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] In the field of oncology, numerous quinazolinone-based molecules have been investigated and developed as potent anticancer agents, with some achieving clinical use.[2] The therapeutic efficacy of these compounds often stems from their ability to interact with key molecular targets involved in cancer cell proliferation, survival, and metastasis.
The core structure of quinazolin-4(3H)-one serves as a versatile scaffold for chemical modifications. Substitutions at various positions of the quinazoline ring, particularly at the 2, 3, 6, 7, and 8 positions, can significantly influence their biological activity and target specificity.[1][2] Derivatives with substitutions at the 7-position, including alkoxy groups, have been explored for their potential to modulate the physicochemical and pharmacokinetic properties of the parent compound, thereby enhancing their anticancer profile.
The anticancer mechanisms of quinazolin-4(3H)-one derivatives are diverse and include:
-
Inhibition of Tyrosine Kinases: Many derivatives are potent inhibitors of epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and other receptor tyrosine kinases that are often dysregulated in cancer.
-
Tubulin Polymerization Inhibition: Certain quinazolinones can interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Cell Cycle Arrest and Apoptosis Induction: These compounds can induce cell cycle arrest at different phases and trigger programmed cell death through various signaling pathways.
-
Inhibition of Other Key Enzymes: Some derivatives have been shown to inhibit other enzymes crucial for cancer cell survival, such as aurora kinases and phosphoinositide 3-kinases (PI3Ks).[3]
This document provides an overview of the application of 7-substituted quinazolin-4(3H)-one derivatives in cancer research, including representative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Data Presentation
The following table summarizes the in vitro cytotoxic activity of various quinazolin-4(3H)-one derivatives against a panel of human cancer cell lines, as reported in the literature. This data illustrates the potential of this class of compounds as anticancer agents.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| BIQO-19 | 6,3-disubstituted | H1975 (NSCLC) | Not Specified | [3] |
| Compound 5b | 2,3-disubstituted | HepG2 (Hepatocellular Carcinoma) | Not Specified | [4] |
| Compound 5c | 2,3-disubstituted | HepG2 (Hepatocellular Carcinoma) | Not Specified | [4] |
| Various | 2,3-disubstituted-6-iodo | MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver), HCT-8 (Colon) | Varies | [5] |
| Various | Halogen-substituted | MCF-7 (Breast) | Varies |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of quinazolin-4(3H)-one derivatives on cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Human cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium from the stock solution. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis for Protein Expression
This protocol is used to investigate the effect of a quinazolin-4(3H)-one derivative on the expression levels of specific proteins involved in a signaling pathway.
Objective: To determine the effect of the test compound on the expression of target proteins (e.g., EGFR, Akt, p53).
Materials:
-
Cancer cells treated with the test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cancer cells with the test compound at the desired concentration for a specific time. Harvest the cells and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Inhibition of the EGFR signaling pathway by a quinazolin-4(3H)-one derivative.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the anticancer activity of a quinazolin-4(3H)-one derivative.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies [mdpi.com]
- 5. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
Application Notes and Protocols for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a substituted quinazolin-4(3H)-one that serves as a key intermediate in the synthesis of potent therapeutic agents. The quinazolin-4(3H)-one scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document provides detailed protocols for the synthesis of this compound and highlights the broader biological context of the quinazolinone class of molecules, with a focus on their application in cancer therapy. Notably, this compound is a crucial precursor for the synthesis of the Aurora kinase inhibitor, AZD1152.
Application Notes
The primary application of this compound is as a building block in multi-step organic synthesis. Its bifunctional nature, possessing both a reactive quinazolinone core and a terminal hydroxyl group on the propoxy side chain, allows for further chemical modifications to generate more complex molecules with therapeutic potential.
While direct biological activity data for this compound is not extensively documented in publicly available literature, the broader class of quinazolin-4(3H)-one derivatives has been the subject of numerous studies, demonstrating a wide array of pharmacological effects. The data presented below is for various derivatives of the core quinazolin-4(3H)-one structure and is intended to provide context for the importance of this chemical scaffold in drug discovery.
Biological Activities of Representative Quinazolin-4(3H)-one Derivatives
| Compound Class | Target | Biological Activity | IC50/EC50 | Reference |
| 2,3-Disubstituted quinazolinones | Antioxidant | Free radical scavenging | Varies | [1] |
| Quinazolinone-dithiocarbamates | Antitumor | Inhibition of human myelogenous leukemia (K562) cells | Varies | [2] |
| 2-(Thiophen-2-yl)quinazolin-4(3H)-ones | Antitumor | Cytotoxic against various cancer cell lines | Varies | [2] |
| 2-Methyl-3-amino-4(3H)-quinazolinones | Anti-inflammatory | In vivo anti-inflammatory activity | N/A | [2] |
| Quinazolinone derivatives | Antiviral | Inhibition of HIV-1 | Varies | [2] |
| Quinazolinone derivatives | Anticancer | Inhibition of MCF-7 breast cancer cell growth | 63.71% inhibition (for compound 5e) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2-amino-4-hydroxybenzoic acid.
Materials:
-
2-amino-4-hydroxybenzoic acid
-
1,3-Propanediol
-
Formamide
-
Strong acid catalyst (e.g., sulfuric acid)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Deionized water
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Esterification: In a round-bottom flask, dissolve 2-amino-4-hydroxybenzoic acid in an excess of 1,3-propanediol. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a dilute solution of sodium hydroxide.
-
Cyclization: Add formamide to the reaction mixture.
-
Heat the mixture to a higher temperature (typically 150-180 °C) and maintain it for 8-12 hours. The cyclization reaction forms the quinazolinone ring. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water to precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with deionized water.
-
Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
-
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
Biological Context: Aurora Kinase A Signaling Pathway
This compound is an intermediate in the synthesis of AZD1152, an inhibitor of Aurora kinases. The diagram below depicts a simplified representation of the Aurora Kinase A signaling pathway, which is crucial for cell cycle regulation and a key target in cancer therapy.[4][5]
Caption: Simplified Aurora Kinase A signaling pathway and the inhibitory action of AZD1152.
References
- 1. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies | MDPI [mdpi.com]
- 2. acgpubs.org [acgpubs.org]
- 3. apjhs.com [apjhs.com]
- 4. apexbt.com [apexbt.com]
- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one, a key intermediate in the preparation of several pharmacologically active compounds, including the Aurora kinase inhibitor AZD1152. The primary synthetic strategy discussed is the Williamson ether synthesis, a reliable and widely used method for forming ether linkages. This document outlines two main protocols: the synthesis of the precursor 7-hydroxyquinazolin-4(3H)-one and its subsequent O-alkylation to yield the final product. The protocols are based on established chemical principles and analogous reactions reported in the scientific literature.
Introduction
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The functionalization of this core, particularly at the 7-position, is crucial for modulating the pharmacological profile of these molecules. This compound serves as a valuable building block, introducing a flexible hydroxy-terminated side chain that can be used for further elaboration or to enhance solubility and target engagement. The synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the preparation of the key precursor, 7-hydroxyquinazolin-4(3H)-one. The second step is the O-alkylation of this precursor with a suitable three-carbon electrophile bearing a hydroxyl group or a protected hydroxyl group.
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxyquinazolin-4(3H)-one
This protocol describes the cyclization of 2-amino-4-hydroxybenzoic acid with formamide to produce 7-hydroxyquinazolin-4(3H)-one.
Materials:
-
2-Amino-4-hydroxybenzoic acid
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Combine 2-amino-4-hydroxybenzoic acid (1.0 equivalent) and formamide (10-15 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any residual formamide.
-
Dry the product under vacuum to obtain 7-hydroxyquinazolin-4(3H)-one as a solid. The product can be used in the next step without further purification or can be recrystallized from ethanol or an ethanol/water mixture if higher purity is required.
Protocol 2: Synthesis of this compound
This protocol details the O-alkylation of 7-hydroxyquinazolin-4(3H)-one with 3-chloropropan-1-ol using potassium carbonate as the base in dimethylformamide (DMF). This method is analogous to the alkylation of similar phenolic quinazolinones[1].
Materials:
-
7-Hydroxyquinazolin-4(3H)-one (from Protocol 1)
-
3-Chloropropan-1-ol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 7-hydroxyquinazolin-4(3H)-one (1.0 equivalent) in anhydrous DMF (10-20 mL per gram of starting material) in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Add 3-chloropropan-1-ol (1.2-1.5 equivalents) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford this compound as a solid.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the synthesis of this compound based on analogous reactions.
| Parameter | Step 1: 7-Hydroxyquinazolin-4(3H)-one Synthesis | Step 2: O-Alkylation Reaction |
| Starting Material | 2-Amino-4-hydroxybenzoic acid | 7-Hydroxyquinazolin-4(3H)-one |
| Reagents | Formamide | 3-Chloropropan-1-ol, K₂CO₃ |
| Solvent | Formamide (reagent and solvent) | N,N-Dimethylformamide (DMF) |
| Temperature | 180-190 °C | 80-100 °C |
| Reaction Time | 4-6 hours | 4-8 hours |
| Typical Yield | > 80% | 60-85% (based on analogues)[1] |
| Purification Method | Precipitation and washing | Silica gel column chromatography |
| Final Product Form | Solid | Solid |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the O-alkylation step (Protocol 2).
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Formamide is a teratogen; handle with extreme care and avoid inhalation and skin contact.
-
DMF is a skin irritant and can be absorbed through the skin. Handle with appropriate gloves.
-
3-Chloropropan-1-ol is toxic and an irritant. Avoid contact and inhalation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols provided herein offer a comprehensive guide for the synthesis of this compound. The two-step sequence, involving the formation of 7-hydroxyquinazolin-4(3H)-one followed by a Williamson ether synthesis, is a robust and adaptable method for obtaining this valuable intermediate. These application notes are intended to support researchers in the fields of medicinal chemistry and drug development by providing a clear and detailed synthetic pathway.
References
Application Notes and Protocols for the Characterization of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one, a key intermediate in the synthesis of the Aurora kinase inhibitor, AZD1152. This document outlines detailed protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Representative data and workflows are presented to guide researchers in the analysis of this and structurally related quinazolinone derivatives.
Introduction
Quinazolin-4(3H)-one and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. This compound serves as a crucial building block in the synthesis of potent therapeutic agents, most notably AZD1152, an inhibitor of Aurora B kinase. Accurate and thorough characterization of this intermediate is critical to ensure the quality, purity, and identity of the final active pharmaceutical ingredient. This document provides the necessary analytical methodologies for researchers engaged in the synthesis and development of such compounds.
Analytical Techniques and Data
The structural confirmation and purity analysis of this compound are achieved through a combination of spectroscopic and chromatographic techniques. While specific experimental data for this exact compound is not widely published, the following sections provide expected and representative data based on the analysis of closely related quinazolinone analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| Chemical Shift (δ) ppm | Assignment |
| ~12.1 (br s, 1H) | N-H |
| ~8.05 (s, 1H) | H2 |
| ~7.95 (d, J = 8.8 Hz, 1H) | H5 |
| ~7.15 (dd, J = 8.8, 2.4 Hz, 1H) | H6 |
| ~7.10 (d, J = 2.4 Hz, 1H) | H8 |
| ~4.15 (t, J = 6.4 Hz, 2H) | O-CH₂ (propoxy) |
| ~3.60 (t, J = 6.0 Hz, 2H) | CH₂-OH (propoxy) |
| ~1.95 (quint, J = 6.2 Hz, 2H) | CH₂ (propoxy) |
| ~4.60 (t, J = 5.2 Hz, 1H) | OH |
Note: Chemical shifts are approximate and may vary based on solvent, concentration, and instrument.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Table 2: Representative Mass Spectrometry Data for this compound
| Technique | Parameter | Expected m/z Value | Interpretation |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ | 221.09 | Molecular Ion (Protonated) |
| [M+Na]⁺ | 243.07 | Sodium Adduct | |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ | 221.0875 | Calculated for C₁₁H₁₃N₂O₃⁺ |
| Electron Impact (EI-MS) | Molecular Ion (M⁺˙) | 220 | Molecular Weight |
| Base Peak | Varies | Typically a stable fragment | |
| Key Fragments | 162, 146, 118 | Loss of hydroxypropoxy group and subsequent fragmentations |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound and can be adapted for purification.
Table 3: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7-9 minutes (highly method-dependent) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Representative FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H (alcohol) and N-H stretching |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2950-2850 | Medium | Aliphatic C-H stretching |
| ~1680 | Strong | C=O (Amide I) stretching |
| ~1610 | Medium-Strong | C=N stretching and Aromatic C=C stretching |
| ~1250 | Strong | C-O (aryl ether) stretching |
| ~1050 | Strong | C-O (primary alcohol) stretching |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.[1]
-
¹³C NMR : Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds.[1]
-
-
Data Processing : Process the raw data by applying a Fourier transform. Phase the spectrum and calibrate the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation : Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this solution to approximately 10 µg/mL with the mobile phase.
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).
-
Data Acquisition : Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.
-
Data Analysis : Identify the molecular ion peak [M+H]⁺ and any other adducts or fragments. For HRMS, compare the measured exact mass to the calculated theoretical mass.
HPLC Protocol
-
Sample Preparation : Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B). Dilute to a working concentration of 0.1 mg/mL.
-
Instrumentation : Use a standard HPLC system with a UV detector, autosampler, and a C18 reversed-phase column.[2]
-
Method Execution : Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 15 minutes. Inject the sample and run the gradient method as described in Table 3.
-
Data Analysis : Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
FTIR Spectroscopy Protocol (KBr Pellet)
-
Sample Preparation : Grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[1]
-
Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.[1]
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.[1]
-
Data Analysis : Analyze the positions and intensities of the absorption bands to identify the characteristic functional groups.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, purification, and characterization of the target compound.
Aurora Kinase B Signaling Pathway
As this compound is a precursor to the Aurora B kinase inhibitor AZD1152, understanding the Aurora B signaling pathway is crucial for contextualizing its mechanism of action.
Caption: The role of Aurora B kinase in mitosis and its inhibition by related compounds.
References
Application Notes and Protocols for the Scale-up Synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one, a key intermediate in the development of various pharmacologically active molecules. The synthesis is a two-step process commencing with the formation of the quinazolinone core, followed by an etherification to introduce the 3-hydroxypropoxy side chain. This protocol is designed to be scalable and reproducible, yielding high-purity material suitable for further downstream applications in drug discovery and development.
Introduction
Quinazolin-4(3H)-one derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substituent at the 7-position of the quinazolinone ring is often crucial for modulating the pharmacological profile. This application note details a robust and scalable synthetic route to this compound, providing a foundational building block for the synthesis of novel therapeutic agents.
Synthetic Workflow
The overall synthetic strategy involves two key transformations:
-
Step 1: Synthesis of 7-Hydroxyquinazolin-4(3H)-one. This step involves the cyclization of an appropriately substituted anthranilic acid derivative to form the core quinazolinone structure.
-
Step 2: Synthesis of this compound. This involves the alkylation of the 7-hydroxy group with a suitable three-carbon synthon bearing a protected hydroxyl group, followed by deprotection.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Hydroxyquinazolin-4(3H)-one
Materials:
-
2-Amino-4-hydroxybenzoic acid
-
Formamide
-
High-boiling point solvent (e.g., Dowtherm A or mineral oil)
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-amino-4-hydroxybenzoic acid and an excess of formamide.
-
Heat the reaction mixture to 180-190 °C in a suitable high-boiling point solvent bath.
-
Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water with vigorous stirring to precipitate the product.
-
Filter the solid precipitate and wash thoroughly with water and then with cold ethanol to remove unreacted starting materials and impurities.
-
Dry the crude product under vacuum to obtain 7-hydroxyquinazolin-4(3H)-one as a solid. The product can be further purified by recrystallization from a suitable solvent system if necessary.
Step 2: Synthesis of this compound
Materials:
-
7-Hydroxyquinazolin-4(3H)-one
-
3-Bromo-1-propanol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Water
Procedure:
-
In a three-necked round-bottom flask fitted with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve 7-hydroxyquinazolin-4(3H)-one in anhydrous DMF.
-
Add potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.
-
Add 3-bromo-1-propanol dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Data Presentation
| Parameter | Step 1: 7-Hydroxyquinazolin-4(3H)-one | Step 2: this compound |
| Starting Materials | 2-Amino-4-hydroxybenzoic acid, Formamide | 7-Hydroxyquinazolin-4(3H)-one, 3-Bromo-1-propanol |
| Reagents | - | Potassium Carbonate |
| Solvent | Formamide (reagent and solvent) | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 180-190 °C | 80-90 °C |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 80-90% | 70-85% |
| Purity (by HPLC) | >95% | >98% |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
Characterization Data (Predicted)
| Analysis | 7-Hydroxyquinazolin-4(3H)-one | This compound |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.10 (br s, 1H), 9.95 (s, 1H), 8.05 (s, 1H), 7.90 (d, J=8.4 Hz, 1H), 6.85 (dd, J=8.4, 2.4 Hz, 1H), 6.75 (d, J=2.4 Hz, 1H) | 12.15 (br s, 1H), 8.10 (s, 1H), 8.00 (d, J=8.8 Hz, 1H), 7.15 (dd, J=8.8, 2.4 Hz, 1H), 7.05 (d, J=2.4 Hz, 1H), 4.60 (t, J=6.0 Hz, 1H, -OH), 4.15 (t, J=6.4 Hz, 2H), 3.60 (q, J=6.0 Hz, 2H), 2.00 (quint, J=6.2 Hz, 2H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 164.5, 162.0, 148.0, 145.5, 127.0, 121.0, 115.0, 108.0 | 164.0, 163.5, 148.5, 145.0, 126.5, 118.0, 114.5, 102.0, 68.0, 58.0, 32.0 |
| Mass Spec (ESI-MS) m/z | [M+H]⁺: 163.05 | [M+H]⁺: 221.09 |
| Melting Point (°C) | >300 | Not available |
Note: The characterization data provided is predicted based on the chemical structure and known spectral data for similar quinazolinone derivatives. Actual experimental data may vary.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Formamide is a teratogen; handle with extreme care and avoid inhalation and skin contact.
-
DMF is a skin and respiratory irritant; handle in a fume hood.
-
3-Bromo-1-propanol is corrosive and a lachrymator; handle with care.
-
Potassium carbonate is an irritant; avoid dust inhalation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. The two-step synthesis is efficient, with good overall yields and high purity of the final product. This intermediate is valuable for the synthesis of a diverse library of quinazolinone-based compounds for screening in various drug discovery programs. The detailed experimental procedures and data presented in this application note will be a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a key intermediate in the synthesis of several potent kinase inhibitors, most notably Barasertib (AZD1152), a selective Aurora B kinase inhibitor. This document provides a comprehensive overview of the applications of this chemical entity in drug discovery, focusing on its derivatives that target critical signaling pathways in oncology, such as those mediated by Aurora kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Poly (ADP-ribose) polymerase (PARP). Detailed experimental protocols for the synthesis of the parent compound and the biological evaluation of its derivatives are provided, along with quantitative data and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound and its Derivatives
This compound serves as a crucial building block for the development of targeted therapies. Its structural framework allows for modifications that can be tailored to interact with the ATP-binding pockets of various kinases and other important cellular enzymes. The diverse biological activities exhibited by quinazolin-4(3H)-one derivatives underscore their importance in drug discovery, with applications ranging from anticancer to anti-inflammatory and antimicrobial agents. This document will focus on the anticancer applications of derivatives of this compound, with a particular emphasis on their roles as inhibitors of Aurora B, VEGFR-2, and PARP-1.
Featured Application: Barasertib (AZD1152) - An Aurora B Kinase Inhibitor
Barasertib (AZD1152) is a phosphate prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA (Barasertib-hydroxyquinazoline pyrazol anilide). AZD1152-HQPA is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis.
Mechanism of Action
Aurora B kinase is a chromosomal passenger protein essential for the proper segregation of chromosomes during cell division. Inhibition of Aurora B by AZD1152-HQPA leads to a cascade of mitotic errors, including the suppression of histone H3 phosphorylation at serine 10, which is a hallmark of Aurora B activity. This disruption of mitotic processes results in failed cytokinesis, leading to the formation of polyploid cells and, ultimately, apoptosis.
Quantitative Data
The following tables summarize the in vitro potency and cellular activity of AZD1152-HQPA.
Table 1: In Vitro Kinase Inhibitory Activity of AZD1152-HQPA
| Target | IC50 (nM) | Ki (nM) | Selectivity vs. Aurora A |
| Aurora B | 0.37 | 0.36 | >3700-fold |
| Aurora A | - | 1369 | - |
Table 2: In Vitro Antiproliferative Activity of Barasertib-HQPA in SCLC Cell Lines
| Cell Line | cMYC Status | IC50 (nM) |
| H69 | Amplified | < 50 |
| H82 | Amplified | < 50 |
| H209 | Amplified | < 50 |
| H510 | Amplified | < 50 |
| H146 | Not Amplified | > 100 |
| H526 | Not Amplified | > 100 |
Data compiled from publicly available sources.
Signaling Pathway
Application in Targeting VEGFR-2 Signaling
Derivatives of the quinazolin-4(3H)-one scaffold have been extensively explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit tumor-induced blood vessel formation, thereby restricting tumor growth and metastasis.
Signaling Pathway
Application in Targeting PARP-1 Signaling
More recently, the quinazolin-4(3H)-one scaffold has been utilized to develop inhibitors of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as homologous recombination (e.g., those with BRCA1/2 mutations), through the mechanism of synthetic lethality.
Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for the synthesis of the parent compound and key assays for evaluating the biological activity of its derivatives.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2-amino-4-hydroxybenzoic acid.
Materials:
-
2-Amino-4-hydroxybenzoic acid
-
Acetic anhydride
-
3-Bromo-1-propanol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Formamide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of the Amino Group:
-
Dissolve 2-amino-4-hydroxybenzoic acid in acetic anhydride.
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 2-acetamido-4-hydroxybenzoic acid.
-
-
Alkylation of the Phenolic Hydroxyl Group:
-
To a solution of 2-acetamido-4-hydroxybenzoic acid in DMF, add anhydrous K₂CO₃.
-
Add 3-bromo-1-propanol dropwise to the mixture.
-
Stir the reaction mixture at 80°C for 12 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 2-acetamido-4-(3-hydroxypropoxy)benzoic acid.
-
-
Cyclization:
-
Mix the product from the previous step with an excess of formamide.
-
Heat the mixture at 180°C for 4 hours.
-
Cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
-
Protocol 2: In Vitro Aurora B Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Aurora B kinase using radiolabeled ATP.
Materials:
-
Recombinant active Aurora B kinase
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Substrate (e.g., Histone H3)
-
[γ-³²P]ATP
-
Test compound (e.g., AZD1152-HQPA) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter and fluid
-
Phosphoric acid
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In a 96-well plate, add the test compound dilutions, recombinant Aurora B kinase, and the substrate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium and add the medium containing the test compound or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This assay measures the inhibition of VEGFR-2 kinase activity by quantifying the phosphorylation of a substrate using an ELISA-based method.
Materials:
-
Recombinant human VEGFR-2
-
Kinase assay buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate-coated 96-well plates
-
Test compound
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Add serial dilutions of the test compound to the substrate-coated wells.
-
Add recombinant VEGFR-2 to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 30-60 minutes.
-
Wash the plate to remove non-phosphorylated components.
-
Add the HRP-conjugated anti-phosphotyrosine antibody and incubate.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 5: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This assay measures the inhibition of PARP-1 activity by detecting the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Recombinant human PARP-1
-
Histone-coated 96-well plates
-
PARP assay buffer
-
NAD⁺
-
Biotinylated NAD⁺
-
Test compound
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Add serial dilutions of the test compound to the histone-coated wells.
-
Add recombinant PARP-1 to each well.
-
Initiate the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺.
-
Incubate at room temperature for 60 minutes.
-
Wash the plate and add Streptavidin-HRP.
-
Incubate and wash the plate again.
-
Add the chemiluminescent substrate and measure the luminescence.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 6: Western Blotting for Phospho-Histone H3 (Ser10)
This protocol is used to detect the inhibition of Aurora B kinase activity in cells by measuring the levels of its downstream target, phospho-histone H3 (Ser10).[1]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-histone H3 (Ser10) and anti-total histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-phospho-histone H3 (Ser10) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total histone H3 antibody as a loading control.
Protocol 7: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on cell cycle progression by staining DNA with propidium iodide (PI).[2][3][4]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a solution containing RNase A and PI.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable intermediate in the synthesis of a diverse range of biologically active molecules with significant potential in drug discovery. The quinazolin-4(3H)-one scaffold has proven to be a versatile platform for the development of potent and selective inhibitors of key oncology targets, including Aurora kinases, VEGFR-2, and PARP-1. The detailed protocols and data presented in this document provide a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel quinazolinone-based therapeutic agents. Further exploration of this chemical space is warranted to uncover new drug candidates with improved efficacy and safety profiles.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one.
General Purification Workflow
The initial purity of the synthesized this compound will dictate the necessary purification strategy. A general workflow is outlined below. Depending on the scale of the synthesis and the nature of the impurities, one or a combination of these techniques may be employed to achieve the desired purity.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: Common impurities often originate from unreacted starting materials, such as 7-fluoro-4-quinazolone and 1,3-propanediol, or by-products from the reaction.[1] Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are crucial for identifying these impurities.
Q2: My purified this compound still shows impurities by TLC/HPLC. What should I do?
A2: If minor impurities remain after an initial purification step, a second purification method is recommended. For instance, if you initially used column chromatography, following up with recrystallization can improve purity. Alternatively, repeating the column chromatography with a shallower solvent gradient or switching to preparative HPLC can enhance separation.[2]
Q3: How do I choose the best purification method for my sample?
A3: The choice depends on the quantity of your compound, the nature of the impurities, and the required final purity. Recrystallization is a good first choice for removing baseline impurities from solid samples, especially at a larger scale. Column chromatography is versatile for separating compounds with different polarities. For achieving very high purity (>99%) or separating closely related impurities, preparative HPLC is the preferred method.[2]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent. | - The chosen solvent is unsuitable. - Insufficient solvent was used. | - Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures like ethanol/water) to find a suitable one.[2] - Gradually add more hot solvent until the compound dissolves completely. |
| Compound "oils out" instead of crystallizing. | - The solution is supersaturated. - The boiling point of the solvent is higher than the melting point of the compound. - Insoluble impurities are present. | - Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. - Choose a lower-boiling point solvent. - Perform a hot filtration to remove insoluble impurities before cooling. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated. - The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of the compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Low yield of recrystallized product. | - The compound is too soluble in the cold solvent. - Premature crystallization occurred during hot filtration. | - Use a different solvent or a solvent mixture where the compound is less soluble at low temperatures.[2] - Ensure the filtration apparatus (funnel and receiving flask) is preheated to prevent the product from crashing out. |
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase. For this compound, which is a moderately polar compound due to the hydroxyl and quinazolinone moieties, normal-phase chromatography on silica gel is a common approach.
Caption: Troubleshooting guide for column chromatography.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the target compound from impurities. | - Inappropriate solvent system (eluent). - Column overloading. - Improperly packed column (channeling). | - Optimize the solvent system using TLC to achieve a target Rf value of 0.2-0.4 for the desired compound.[2] - Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of sample to silica gel by weight. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| Streaking or tailing of the compound band. | - The compound is interacting with acidic sites on the silica gel. - The sample is poorly soluble in the eluent. | - Add a small amount of a modifier to the eluent, such as 0.1-1% triethylamine, to neutralize acidic sites on the silica gel. - Choose a solvent system in which the compound has better solubility. |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution technique ideal for obtaining highly pure compounds. For this compound, a reverse-phase C18 column is a good starting point.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between peaks. | - The mobile phase composition is not optimal. - The column is unsuitable for the separation. | - Adjust the gradient slope or the isocratic composition of the mobile phase. - Try a different stationary phase (e.g., a phenyl-hexyl column) or a column with a different particle size.[2] |
| Broad or asymmetric peaks. | - Column overloading. - Inappropriate mobile phase pH. - Column degradation. | - Reduce the injection volume or the concentration of the sample. - Add a modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase to improve peak shape.[2] - Flush the column with a strong solvent or replace it if necessary. |
| High backpressure. | - Blockage in the system (e.g., frit, column). - High mobile phase viscosity. - High flow rate. | - Filter the sample and mobile phase before use. - Use a less viscous mobile phase or operate at a slightly elevated temperature. - Reduce the flow rate.[2] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, methanol/water mixtures) to find a suitable system where it is soluble when hot and sparingly soluble when cold.
-
Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Column Chromatography Protocol
-
Solvent System Selection: Using TLC, determine a suitable eluent system. For this compound, start with a mixture of dichloromethane and methanol (e.g., 98:2 v/v) and adjust the ratio to achieve an Rf value of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, perform a dry loading by adsorbing the compound onto a small amount of silica gel and then adding this to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC. If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Preparative HPLC Protocol
-
Method Development: First, develop a suitable separation method on an analytical HPLC system. A C18 reverse-phase column is a good starting point.
-
Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter before injection.
-
Scale-Up: Scale up the analytical method to a preparative scale by adjusting the flow rate and injection volume according to the dimensions of the preparative column.
-
Purification: Inject the sample onto the preparative HPLC system. Monitor the separation using a UV detector (a wavelength of ~254 nm is a good starting point for quinazolinones).
-
Fraction Collection: Collect the fractions corresponding to the peak of the target compound.
-
Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent, for example, by lyophilization or rotary evaporation.[2]
Quantitative Data
The following tables provide starting points for purification parameters. These may need to be optimized for your specific sample and purity requirements.
Table 1: Suggested Solvent Systems for Column Chromatography of this compound
| Stationary Phase | Solvent System (v/v) | Application Notes |
| Silica Gel | Dichloromethane / Methanol (99:1 to 95:5) | A good starting point for this moderately polar compound. Adjust the ratio based on TLC results. |
| Silica Gel | Ethyl Acetate / Hexane (1:1 to 100% Ethyl Acetate) | An alternative system. The higher polarity of ethyl acetate may be required to elute the compound. |
| Silica Gel | Chloroform / Methanol (98:2 to 90:10) | Can provide different selectivity compared to dichloromethane-based systems. |
Table 2: Exemplary Preparative HPLC Parameters for Quinazolinone Derivatives
| Parameter | Recommended Starting Condition |
| Column | C18 reverse-phase (e.g., 19 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% to 90% B over 20-30 minutes |
| Flow Rate | 15-20 mL/min (will vary based on column dimensions) |
| Detection | UV at 254 nm |
| Injection Volume | Dependent on sample concentration and column capacity |
Disclaimer: The information provided in this document is intended for research use only. Experimental conditions should be optimized for each specific application. Always follow appropriate laboratory safety procedures.
References
Technical Support Center: Synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Quinazolinone Ring Formation
Question 1: I am observing a low yield or no formation of the desired 7-hydroxyquinazolin-4(3H)-one precursor. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield during the formation of the quinazolinone ring is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.
-
Temperature: Many classical quinazolinone syntheses require high temperatures. Ensure your reaction temperature is appropriate for the specific protocol you are following. A temperature screen might be necessary to find the optimal conditions for your starting materials.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and to ensure the consumption of starting materials.
-
Solvent: The polarity and boiling point of the solvent can significantly influence the reaction outcome. Common solvents for this type of synthesis include ethanol, toluene, and DMF.
-
-
Purity of Starting Materials: Impurities in your starting materials (e.g., substituted anthranilic acid) can interfere with the reaction. Ensure the purity of your reagents before starting the synthesis.
-
Inefficient Cyclization: The final ring-closing step to form the quinazolinone can be challenging.
-
Dehydration: Ensure that the removal of water, a byproduct of the cyclization, is efficient. Using a Dean-Stark apparatus or a suitable dehydrating agent can be beneficial.
-
Catalyst: Some synthetic routes may require an acid or base catalyst to promote cyclization. Verify the type and amount of catalyst used.
-
Question 2: I am observing the formation of significant byproducts during the synthesis of the 7-hydroxyquinazolin-4(3H)-one precursor. What are these byproducts and how can I minimize them?
Answer: The formation of byproducts is a common issue in heterocyclic synthesis. Identifying these impurities is the first step toward mitigating their formation.
Common Byproducts & Mitigation Strategies:
-
Incomplete Cyclization Products: Amide intermediates that have not fully cyclized can be a major impurity.
-
Mitigation: Prolonging the reaction time or increasing the temperature (within the stability limits of your compounds) can drive the reaction to completion.
-
-
Oxidized Byproducts: Depending on the reaction conditions and the presence of air, oxidation of the quinazolinone ring or sensitive functional groups can occur.
-
Mitigation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
-
Starting Material Contamination: Unreacted starting materials will contaminate the final product.
-
Mitigation: Optimize the stoichiometry of your reactants. Monitoring the reaction by TLC or LC-MS can help determine when the starting materials have been fully consumed.
-
Section 2: Williamson Ether Synthesis for 7-(3-Hydroxypropoxy) Side Chain Addition
Question 3: The Williamson ether synthesis to add the 3-hydroxypropoxy side chain is resulting in a low yield of the desired O-alkylated product. What could be the issue?
Answer: The Williamson ether synthesis is a reliable method for forming ethers, but its efficiency can be affected by several parameters, especially when dealing with heterocyclic systems that have multiple potential sites for alkylation.
Troubleshooting Low Yield:
-
Incomplete Deprotonation: The phenolic hydroxyl group at the 7-position must be deprotonated to form the nucleophilic alkoxide.
-
Solution: Ensure you are using a sufficiently strong base to deprotonate the phenol. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The choice of base can influence the reaction's regioselectivity.
-
-
Suboptimal Alkylating Agent: The reactivity of the 3-carbon electrophile is important.
-
Solution: While 3-chloro-1-propanol can be used, a more reactive electrophile like 3-bromo-1-propanol or a tosylate/mesylate derivative of 3-propanol might improve the reaction rate and yield.
-
-
Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMF or DMSO are generally effective for Williamson ether synthesis.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate, but excessive heat may promote side reactions.
-
Question 4: I have isolated a product, but I am unsure if I have the desired O-alkylated this compound or the N-alkylated isomer. How can I distinguish between them?
Answer: The regioselectivity of alkylation (O- vs. N-alkylation) is a critical challenge in the synthesis of this molecule. The quinazolinone ring system contains a nitrogen atom in the ring that can also be alkylated, leading to an isomeric byproduct.
Distinguishing O- vs. N-Alkylation:
-
Spectroscopic Analysis (NMR): Two-dimensional NMR spectroscopy is a powerful tool for unambiguously determining the site of alkylation.[1][2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the protons of the propoxy chain's methylene group adjacent to the point of attachment and the carbons of the quinazolinone ring. A correlation to C-7 would confirm O-alkylation, while a correlation to the nitrogen-adjacent carbons would indicate N-alkylation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Spatial proximity between the protons of the propoxy chain and protons on the benzene ring portion of the quinazolinone (e.g., H-6 or H-8) would suggest O-alkylation.
-
-
Control of Regioselectivity:
-
The choice of base and solvent can influence the outcome. Some literature suggests that certain conditions may favor one isomer over the other.[1] For instance, the use of potassium carbonate in DMF is a common condition for O-alkylation of phenols.
-
Table 1: Summary of Potential Side Reactions and Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low Yield (Ring Formation) | Incomplete reaction, suboptimal temperature, impure starting materials. | Optimize reaction time and temperature. Purify starting materials. Use a dehydrating agent. |
| Byproduct Formation | Incomplete cyclization, oxidation. | Increase reaction time/temperature. Run the reaction under an inert atmosphere. |
| Low Yield (Etherification) | Incomplete deprotonation of the phenol, unreactive alkylating agent. | Use a stronger base (e.g., NaH). Use a more reactive alkylating agent (e.g., 3-bromo-1-propanol). |
| N-Alkylation Side Product | Competing nucleophilicity of the ring nitrogen. | Carefully select the base and solvent. Characterize the product thoroughly using 2D NMR techniques (HMBC, NOESY) to confirm the structure.[1][2] |
| Formation of Bis-quinazolinone | Reaction of the product with another molecule of starting material. | Use a slight excess of the alkylating agent. |
| Elimination of Alkyl Halide | Use of a sterically hindered base or high temperatures. | Use a non-hindered base. Maintain a moderate reaction temperature. |
Experimental Protocols
General Protocol for the Synthesis of 7-Hydroxyquinazolin-4(3H)-one
This is a generalized procedure and may require optimization based on the specific starting materials and scale.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-hydroxybenzoic acid (1 equivalent) and formamide (a large excess, serving as both reactant and solvent).
-
Reaction: Heat the mixture to 120-140 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
General Protocol for the Williamson Ether Synthesis of this compound
-
Reaction Setup: To a solution of 7-hydroxyquinazolin-4(3H)-one (1 equivalent) in a suitable aprotic solvent (e.g., DMF, acetone) in a round-bottom flask, add a base such as potassium carbonate (K2CO3, 1.5-2 equivalents).
-
Addition of Alkylating Agent: To the suspension, add 3-chloro-1-propanol or 3-bromo-1-propanol (1.1-1.3 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential side reactions during the Williamson ether synthesis step.
References
Technical Support Center: Optimizing Reaction Parameters for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic strategy involves a two-step process. The first step is the formation of the quinazolinone core, followed by the etherification of the 7-hydroxy group. A widely used method for forming the quinazolinone ring is the Niementowski quinazoline synthesis.[1][2][3]
Q2: I am experiencing low yields in the cyclization step to form the quinazolinone ring. What are the potential causes and solutions?
Low yields in the Niementowski synthesis can be attributed to several factors, most notably high reaction temperatures which can lead to degradation of starting materials.[4]
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| High Reaction Temperature | Consider using microwave irradiation as an alternative to conventional heating.[1] | Shorter reaction times and higher yields under milder conditions. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). | Ensures the reaction is allowed to proceed to completion. |
| Suboptimal Solvent | Experiment with different high-boiling point solvents such as DMF or DMSO. | Improved solubility of reactants and reaction kinetics. |
| Impure Starting Materials | Ensure the purity of the anthranilic acid derivative and formamide. | Reduced side reactions and improved yield. |
Q3: My final product is difficult to purify. What purification strategies are recommended for polar heterocyclic compounds like this?
The presence of a hydroxyl group and the quinazolinone core makes the target compound polar, which can present purification challenges.
| Issue | Recommended Purification Technique | Key Considerations |
| Tailing on Silica Gel | Use a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in the mobile phase. | Neutralizes acidic sites on the silica gel, reducing tailing. |
| High Polarity | Reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient can be effective.[5] | Start with a high aqueous percentage in the mobile phase. |
| Complex Mixtures | Consider Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar compounds.[6][7] | Utilizes a polar stationary phase with a high organic content mobile phase. |
| Thermal Instability | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature. | Prevents degradation of the final product. |
Q4: What are the expected spectroscopic data for this compound?
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Aromatic protons on the quinazolinone ring (typically in the range of 7.0-8.5 ppm). Protons of the 3-hydroxypropoxy side chain, including methylene protons adjacent to the ether oxygen, methylene protons adjacent to the hydroxyl group, and the hydroxyl proton (which may be a broad singlet). The N-H proton of the quinazolinone ring (often a broad singlet at a downfield chemical shift, >10 ppm). |
| ¹³C NMR | Carbonyl carbon of the quinazolinone ring (around 160-170 ppm). Aromatic carbons. Carbons of the 3-hydroxypropoxy side chain. |
| IR Spectroscopy | N-H stretching vibration (around 3200-3400 cm⁻¹). C=O (amide) stretching vibration (around 1650-1690 cm⁻¹). O-H stretching vibration (broad peak around 3200-3500 cm⁻¹). C-O (ether) stretching vibration (around 1050-1250 cm⁻¹). Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O₃, MW: 220.23 g/mol ). |
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxyquinazolin-4(3H)-one (Intermediate)
This protocol is based on the Niementowski reaction.
Materials:
-
2-Amino-4-hydroxybenzoic acid
-
Formamide
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-hydroxybenzoic acid (1 equivalent) and formamide (5-10 equivalents).
-
Add a minimal amount of DMF to aid in dissolution and heat the mixture to 120-130°C.
-
Maintain the temperature and stir the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with concentrated HCl to precipitate the product.
-
Filter the crude product, wash with cold water, and then with a saturated NaHCO₃ solution to remove any unreacted starting material.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxyquinazolin-4(3H)-one.
Protocol 2: Synthesis of this compound
This protocol describes the etherification of the 7-hydroxy group.
Materials:
-
7-Hydroxyquinazolin-4(3H)-one
-
3-Bromo-1-propanol or 3-chloro-1-propanol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 7-hydroxyquinazolin-4(3H)-one (1 equivalent) in DMF, add a base such as K₂CO₃ (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-bromo-1-propanol (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Logical relationships between reaction parameters and outcomes.
References
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives [mdpi.com]
Technical Support Center: AZD1152 Synthesis
This guide provides troubleshooting support and frequently asked questions for researchers and scientists involved in the synthesis of AZD1152 and its active metabolite, AZD1152-HQPA. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for AZD1152?
A1: AZD1152 is a phosphate prodrug that is synthesized from its active form, AZD1152-HQPA. The synthesis of AZD1152-HQPA involves a multi-step process that centers around the construction of the core pyrazolo[1,5-a]quinazoline scaffold. This is typically achieved by coupling a substituted pyrazole derivative with a substituted quinazoline moiety. The final step for obtaining AZD1152 involves the phosphorylation of the hydroxyl group on the side chain of AZD1152-HQPA.
Q2: What are the key starting materials for the synthesis of AZD1152-HQPA?
A2: The synthesis of AZD1152-HQPA typically starts with the preparation of two key intermediates: a substituted 4-amino-1H-pyrazole-5-carboxamide and a functionalized quinazoline derivative. Specifically, these are often N-(3-fluorophenyl)-4-nitro-1H-pyrazole-5-carboxamide and a 7-substituted-4-chloroquinazoline.
Q3: What is the mechanism of action of AZD1152?
A3: AZD1152 is a prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA.[1] AZD1152-HQPA is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[2] Inhibition of Aurora B kinase leads to defects in chromosome segregation and cytokinesis, ultimately resulting in apoptosis in proliferating cancer cells.[1][3]
Q4: What are the solubility and storage recommendations for AZD1152-HQPA?
A4: AZD1152-HQPA is soluble in DMSO.[4] For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months.[4]
Troubleshooting Guide
Problem 1: Low yield during the synthesis of the pyrazolo[1,5-a]quinazoline core.
| Possible Cause | Suggested Solution |
| Incomplete reaction between the pyrazole and quinazoline intermediates. | - Ensure all starting materials and reagents are pure and dry. Moisture can interfere with the coupling reaction. - Optimize the reaction temperature and time. Prolonged reaction times or higher temperatures may be necessary but should be monitored to avoid decomposition. - Verify the correct stoichiometry of the reactants and coupling agents. |
| Side reactions, such as self-coupling of the starting materials. | - Use an appropriate coupling catalyst and ligand system to promote the desired cross-coupling reaction. - Control the rate of addition of one of the reactants to minimize self-coupling. |
| Degradation of starting materials or product under the reaction conditions. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Consider using a lower reaction temperature with a more active catalyst system. |
Problem 2: Difficulty in the purification of AZD1152-HQPA.
| Possible Cause | Suggested Solution |
| Presence of closely related impurities. | - Utilize high-performance liquid chromatography (HPLC) for purification, as it offers better resolution than standard column chromatography. - Optimize the mobile phase composition and gradient for HPLC to achieve better separation. |
| Poor solubility of the product in the purification solvent. | - Experiment with different solvent systems for chromatography. A combination of polar and non-polar solvents may be required. - If using reverse-phase HPLC, ensure the sample is fully dissolved in a suitable solvent like DMSO before injection. |
| Product precipitation during purification. | - Adjust the concentration of the sample being loaded onto the chromatography column. - Modify the solvent gradient to prevent the product from crashing out. |
Problem 3: Incomplete phosphorylation to form AZD1152.
| Possible Cause | Suggested Solution |
| Inactive phosphorylating agent. | - Use a freshly opened or properly stored phosphorylating agent. - Verify the activity of the phosphorylating agent on a model substrate if possible. |
| Steric hindrance around the hydroxyl group. | - Employ a less bulky phosphorylating agent. - Increase the reaction temperature or time to overcome the steric barrier, while monitoring for potential side reactions. |
| Presence of impurities that quench the phosphorylating agent. | - Ensure the starting AZD1152-HQPA is of high purity before proceeding with the phosphorylation step. |
Experimental Protocols
A generalized synthetic scheme for pyrazoloquinazoline derivatives, which forms the core of AZD1152-HQPA, is outlined below. For the specific synthesis of AZD1152, researchers are directed to the detailed experimental procedures described in the primary literature, such as Mortlock et al., J. Med. Chem. 2007, 50, 9, 2213–2224.[5]
General Procedure for the Synthesis of a Pyrazolo[1,5-a]quinazoline Core:
-
Synthesis of the Substituted Pyrazole Intermediate: A substituted pyrazole with an amino group at the 4-position and a carboxamide at the 5-position is a key starting material. This can be synthesized through various established methods in heterocyclic chemistry.
-
Synthesis of the Substituted Quinazoline Intermediate: A quinazoline ring, typically with a leaving group such as a chlorine atom at the 4-position and the desired side chain at the 7-position, is required.
-
Coupling Reaction: The substituted pyrazole and quinazoline intermediates are coupled together, often through a nucleophilic aromatic substitution reaction, to form the pyrazolo[1,5-a]quinazoline core. This step may require a suitable base and solvent, and the reaction conditions (temperature, time) need to be optimized.
-
Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization to obtain the desired product with high purity.
Data Presentation
The following table summarizes key quantitative data related to the activity of AZD1152-HQPA.
| Parameter | Value | Reference |
| Aurora B IC50 | 0.37 nM | [2] |
| Aurora A IC50 | 1368 nM | [2] |
| Selectivity (Aurora A / Aurora B) | ~3700-fold | [2] |
| Cellular IC50 (various cancer cell lines) | 3 - 40 nM | [2] |
Visualizations
Below are diagrams illustrating key concepts related to AZD1152.
Caption: Mechanism of action of AZD1152.
Caption: Troubleshooting logic for AZD1152 synthesis.
References
- 1. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of aurora B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one.
Troubleshooting Guide
Users of this compound may occasionally encounter issues during their experiments. This guide provides a structured approach to identifying and resolving common problems.
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing variability in your results, such as a loss of compound activity or the appearance of unknown peaks in analytical runs, it may be related to compound stability.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation in Solution | Verify the freshness of your stock and working solutions. | Prepare fresh solutions daily. If this is not feasible, conduct a time-course stability study in your experimental buffer by analyzing aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS to check for degradation products. |
| pH Sensitivity | The quinazolinone scaffold can be susceptible to hydrolysis at extreme pH values. | Check the pH of your experimental buffer. It is advisable to maintain a pH range of 6.0-8.0. If your experiment requires acidic or basic conditions, minimize the exposure time of the compound to these conditions. |
| Light Sensitivity | Aromatic heterocyclic compounds can sometimes be photosensitive. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup. |
| Oxidative Instability | The compound may be susceptible to oxidation, especially in the presence of certain metal ions or reactive oxygen species. | Degas your solvents and buffers. Consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), if compatible with your experimental system. |
| Improper Storage | Long-term storage at inappropriate temperatures can lead to degradation. | Store the solid compound at the recommended temperature, typically -20°C, and protected from moisture. For solutions, follow the storage recommendations determined by your in-house stability studies. |
Logical Flow for Troubleshooting Inconsistent Results:
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
Q1: How should I store solid this compound?
-
A1: It is recommended to store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.
-
-
Q2: What is the recommended solvent for preparing stock solutions?
-
A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. For aqueous buffers, it is advisable to keep the final DMSO concentration low (typically <0.5%) to avoid solubility issues and potential effects on biological systems.
-
-
Q3: How stable is this compound in aqueous solutions?
Experimental Use
-
Q4: What is the known mechanism of action for this compound?
-
A4: this compound is a substituted quinazolin-4(3H)-one. This class of compounds is known to act as inhibitors of various protein kinases, such as EGFR, HER2, and CDK2, by competing with ATP at the enzyme's binding site.[1][2] However, the specific targets of this particular derivative should be experimentally determined.
-
-
Q5: I am seeing a precipitate form when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
-
A5: This indicates that the compound has poor aqueous solubility. You can try several approaches:
-
Decrease the final concentration of the compound.
-
Increase the percentage of co-solvent (e.g., DMSO), if your experimental system allows.
-
Use a surfactant or solubilizing agent like Tween-80 or Pluronic F-68, after confirming it does not interfere with your assay.
-
Vortex or sonicate the solution to aid dissolution.
-
-
Signaling Pathway Context
The quinazolin-4(3H)-one scaffold is a common feature in many kinase inhibitors. These inhibitors typically target the ATP-binding pocket of protein kinases, which are critical components of cellular signaling pathways that regulate cell growth, proliferation, and survival.
Caption: General mechanism of quinazolinone-based kinase inhibitors.
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in Aqueous Buffer
This protocol provides a general method for determining the short-term stability of this compound in a relevant experimental buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system with a suitable C18 column
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 100 µM in your pre-warmed experimental buffer (37°C). Ensure the final DMSO concentration is consistent with your planned experiments (e.g., 0.5%).
-
Time Point Zero (T=0): Immediately after preparation, inject an aliquot of the working solution onto the HPLC or LC-MS system to obtain an initial chromatogram.
-
Incubation: Incubate the remaining working solution at 37°C. Protect from light if photosensitivity is a concern.
-
Subsequent Time Points: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the working solution and analyze it under the same chromatographic conditions.
-
Data Analysis:
-
Calculate the peak area of the parent compound at each time point.
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of the remaining parent compound against time. A significant decrease (>10-15%) over the experimental timeframe may indicate instability.
-
Monitor the appearance of any new peaks, which may correspond to degradation products.
-
Data Summary Table:
| Time Point (Hours) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | [Insert Value] | 100% |
| 1 | [Insert Value] | [Calculate] |
| 2 | [Insert Value] | [Calculate] |
| 4 | [Insert Value] | [Calculate] |
| 8 | [Insert Value] | [Calculate] |
| 24 | [Insert Value] | [Calculate] |
References
Technical Support Center: Synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and industrially relevant method for synthesizing this compound is through a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. This typically involves the reaction of a 7-substituted quinazolin-4(3H)-one with 1,3-propanediol in the presence of a base. The two primary starting materials for the quinazolinone core are 7-hydroxyquinazolin-4(3H)-one or 7-fluoroquinazolin-4(3H)-one. The hydroxyl group of the quinazolinone is deprotonated by a base to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of an alkyl halide.[1][2]
Q2: What are the typical reagents and reaction conditions?
A2: The reaction is generally carried out using a suitable base and solvent. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (Et₃N).[3][4] The choice of solvent is crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone being frequently used.[3][5] The reaction temperature can range from room temperature to elevated temperatures (e.g., 55-105°C), and reaction times can vary from a few hours to overnight.[3][4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. - Increase Temperature: Gradually increase the reaction temperature. For instance, if the reaction is sluggish at 60°C, cautiously raising it to 80-100°C might improve the rate.[3][4] - Use a Stronger Base: If using a weak base like triethylamine, consider switching to a stronger base such as potassium carbonate or sodium hydride to ensure complete deprotonation of the hydroxyl group.[6] |
| Suboptimal Base | - The choice of base is critical for the deprotonation of the starting material. Ensure the base is strong enough to deprotonate the 7-hydroxy group. Potassium carbonate is a commonly used and effective base for this type of reaction.[4] |
| Side Reactions | - N-Alkylation: The nitrogen at the 3-position of the quinazolinone ring can also be alkylated.[7][8] Using milder reaction conditions (lower temperature, less reactive alkylating agent) can sometimes favor O-alkylation. - Dialkylation: The terminal hydroxyl group of the newly introduced propoxy chain can react with another molecule of the starting quinazolinone, leading to a diether byproduct. Using an excess of 1,3-propanediol can help minimize this. |
| Poor Solubility of Reactants | - Ensure that your starting materials are adequately soluble in the chosen solvent. If solubility is an issue, consider switching to a more polar solvent like DMF or DMSO.[3][5] |
Issue 2: Presence of Significant Byproducts
Q: I am observing significant impurities in my crude product. What are the likely byproducts and how can I identify and minimize them?
A: Byproduct formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
| Potential Byproduct | Formation Mechanism | Identification | Minimization Strategy |
| 3-(3-Hydroxypropyl)-7-(3-hydroxypropoxy)quinazolin-4(3H)-one (N-alkylation byproduct) | The nitrogen atom at the N-3 position of the quinazolinone ring is also nucleophilic and can compete with the 7-hydroxy group for alkylation.[7][8] | This byproduct will have a different retention time on LC-MS and distinct signals in the ¹H NMR spectrum, particularly a new set of peaks corresponding to the N-CH₂ protons. | Use of milder reaction conditions. The regioselectivity of N- vs. O-alkylation can be influenced by the base and solvent system.[9] |
| 7,7'-(Propane-1,3-diylbis(oxy))bis(quinazolin-4(3H)-one) (Dialkylation byproduct) | The terminal hydroxyl group of the desired product can be deprotonated and react with another molecule of the starting 7-substituted quinazolinone. | This byproduct will have a significantly higher molecular weight, which can be easily identified by Mass Spectrometry. | Use a molar excess of 1,3-propanediol relative to the quinazolinone starting material. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, temperature, or base. | Compare the crude product's analytical data (TLC, LC-MS, NMR) with that of the starting materials. | Refer to the troubleshooting guide for low yield (Issue 1). |
| Products of 1,3-Propanediol Side Reactions | 1,3-propanediol can undergo self-condensation or other side reactions under certain conditions, though this is less common under typical Williamson ether synthesis conditions.[1] | These byproducts would likely be more polar and could be identified by comparing with known impurities of 1,3-propanediol. | Use high-purity 1,3-propanediol and avoid excessively harsh reaction conditions. |
Experimental Protocols & Data
General Experimental Protocol for Synthesis
This protocol is a generalized procedure based on common practices for Williamson ether synthesis of related compounds.[3][4][5] Optimization may be required for specific laboratory conditions.
-
Reaction Setup: To a solution of 7-hydroxyquinazolin-4(3H)-one (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2 equivalents).
-
Addition of Reagent: Add 1,3-propanediol (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 80-100°C for 4-8 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Anticipated Product and Byproduct Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Features (Anticipated) |
| This compound | C₁₁H₁₂N₂O₃ | 220.23 | ¹H NMR: Characteristic signals for the quinazolinone core, and triplets for the -O-CH₂-CH₂-CH₂-OH protons. MS (ESI+): m/z = 221.1 [M+H]⁺. |
| 3-(3-Hydroxypropyl)-7-(3-hydroxypropoxy)quinazolin-4(3H)-one | C₁₄H₁₈N₂O₄ | 278.30 | ¹H NMR: Additional signals corresponding to the N-CH₂ protons. MS (ESI+): m/z = 279.1 [M+H]⁺. |
| 7,7'-(Propane-1,3-diylbis(oxy))bis(quinazolin-4(3H)-one) | C₁₉H₁₆N₄O₄ | 364.36 | MS (ESI+): m/z = 365.1 [M+H]⁺. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential byproduct formation pathways.
References
- 1. byjus.com [byjus.com]
- 2. francis-press.com [francis-press.com]
- 3. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]
- 4. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies | MDPI [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in increasing the purity of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low overall purity after initial synthesis | Incomplete reaction, leading to the presence of starting materials (e.g., 7-hydroxyquinazolin-4(3H)-one, 3-bromo-1-propanol). Formation of byproducts, such as dialkylated or O-alkylated species at the N3 position. | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Employ a multi-step purification strategy, starting with a less demanding technique like recrystallization, followed by column chromatography or preparative HPLC. |
| Product appears oily and does not crystallize during recrystallization | - The chosen solvent is too good a solvent, even at low temperatures.- High levels of impurities are present, depressing the melting point.- The cooling process is too rapid. | - Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Good starting points for quinazolinones include ethanol, methanol, or mixtures like ethyl acetate/hexane.[1][2] - Perform a preliminary purification by column chromatography to remove the bulk of impurities before recrystallization. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. |
| Poor separation of the desired product from impurities during column chromatography | - The solvent system (eluent) is not optimized for the separation.- The column is overloaded with the crude product.- Improper packing of the column (e.g., channeling). | - Develop an optimal solvent system using TLC. For a polar compound like this compound, a gradient elution starting with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol) is often effective.[1] An ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4.[2] - Reduce the amount of sample loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight.[3] - Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Co-elution of a closely related impurity in preparative HPLC | - The mobile phase composition is not optimal for resolving the impurity.- The column is not providing sufficient selectivity. | - Adjust the gradient slope of the mobile phase (e.g., water/acetonitrile or water/methanol, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) to enhance separation.[1] - Experiment with a different stationary phase (e.g., a C8 column instead of a C18) or a column with a different particle size.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: Common impurities often arise from incomplete reactions or side reactions. These can include:
-
Unreacted starting materials: 7-hydroxyquinazolin-4(3H)-one and the alkylating agent (e.g., 3-bromo-1-propanol or 3-chloro-1-propanol).
-
Over-alkylation products: Dialkylation at the N3 position in addition to the desired O-alkylation at the 7-position.
-
Isomeric byproducts: Alkylation at other potential sites on the quinazolinone ring, although less common for the 7-hydroxy position.
Q2: Which purification method is best for achieving the highest purity of this compound?
A2: For achieving very high purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is the recommended method.[1] It is particularly effective for separating closely related impurities from the final product. For general purification and removal of major impurities, column chromatography is a robust and widely used technique. Recrystallization can be a cost-effective initial step to increase purity before proceeding to chromatographic methods.[2]
Q3: How can I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For a polar molecule like this compound, polar protic solvents like ethanol or methanol, or a mixture of solvents such as ethyl acetate/hexane or ethanol/water, are good starting points.[1] It is advisable to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific product.
Q4: What are the key parameters to optimize for column chromatography?
A4: The most critical parameter is the choice of the mobile phase (eluent). This is best determined by preliminary analysis using Thin Layer Chromatography (TLC). A solvent system that gives your target compound an Rf value between 0.2 and 0.4 on a TLC plate is generally a good starting point for column chromatography.[2] For polar compounds, a gradient elution from a less polar to a more polar solvent system is often necessary for good separation. Other important factors include the ratio of silica gel to the crude product and proper packing of the column.[3]
Q5: When should I consider using preparative HPLC?
A5: Preparative HPLC is the preferred method when you need to achieve very high purity levels (e.g., for analytical standards or final drug products), or when other methods like recrystallization and column chromatography fail to separate a persistent impurity.[1]
Data Presentation
| Purification Method | Typical Purity Range Achieved | Scale | Advantages | Disadvantages |
| Recrystallization | 85-98% | Milligrams to Kilograms | Cost-effective, simple, scalable. | May not remove closely related impurities, potential for product loss. |
| Column Chromatography | 95-99% | Milligrams to Grams | Good for separating compounds with different polarities, versatile. | Can be time-consuming and solvent-intensive. |
| Preparative HPLC | >99% | Micrograms to Grams | High resolution, excellent for separating very similar compounds.[1] | More expensive, limited to smaller scales, requires specialized equipment. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold. Solvent mixtures (e.g., ethyl acetate/hexane, ethanol/water) can also be tested.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent. Add the solvent portion-wise until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography Protocol
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol) that provides good separation of the target compound from impurities, with an Rf value for the product of approximately 0.2-0.4.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to settle, ensuring a uniform packing without air pockets. A layer of sand can be added to the top of the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent over time.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Preparative HPLC Protocol
-
Method Development (Analytical Scale): On an analytical HPLC system with a C18 column, develop a suitable gradient elution method using a mobile phase of water (A) and acetonitrile or methanol (B), typically containing 0.1% formic acid or trifluoroacetic acid. A common gradient might be from 10% to 90% B over 20-30 minutes.[1]
-
Sample Preparation: Dissolve the partially purified or crude product in the mobile phase or a compatible solvent and filter it through a 0.45 µm syringe filter.[1]
-
Purification (Preparative Scale): Scale up the analytical method to a preparative HPLC system equipped with a larger C18 column. Inject the sample and collect fractions as they elute, based on the detector signal.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent, for example, by lyophilization or rotary evaporation, to yield the highly purified this compound.[1]
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting common issues in recrystallization.
References
- 1. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Reaction Mechanism
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthetic route is a two-step process. The first step involves the synthesis of the quinazolinone core, specifically 7-hydroxyquinazolin-4(3H)-one. The second step is a Williamson ether synthesis, where the hydroxyl group at the 7-position is alkylated using a 3-carbon synthon with a terminal hydroxyl group, typically 3-bromo-1-propanol or a related reagent.
Q2: I am experiencing low yields in the Williamson ether synthesis step. What are the possible causes and how can I optimize the reaction?
A2: Low yields in the Williamson ether synthesis are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Guide: Low Yield in Williamson Ether Synthesis
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The phenolic hydroxyl group of 7-hydroxyquinazolin-4(3H)-one is not fully deprotonated to the more nucleophilic phenoxide. | - Use a strong enough base (e.g., K₂CO₃, NaH, Cs₂CO₃). Ensure the base is fresh and used in sufficient molar excess (typically 1.5-2.0 equivalents). - Ensure anhydrous reaction conditions as water can quench the base and the alkoxide. |
| Suboptimal Reaction Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to side reactions. | - For bases like K₂CO₃ in DMF, heating to 80-100°C is often effective[1]. - Monitor the reaction progress by TLC to determine the optimal temperature. |
| Insufficient Reaction Time | The reaction may not have reached completion. | - Monitor the reaction by TLC until the starting material (7-hydroxyquinazolin-4(3H)-one) is consumed. Reaction times can range from a few hours to overnight. |
| Side Reactions (E2 Elimination) | The alkoxide can act as a base and promote the elimination of HBr from 3-bromo-1-propanol, leading to the formation of allyl alcohol. | - Use a primary alkyl halide like 3-bromo-1-propanol, which is less prone to elimination than secondary or tertiary halides[2][3]. - Lowering the reaction temperature may favor the SN2 substitution over the E2 elimination. |
| Side Reactions (Di-alkylation) | The newly formed hydroxyl group on the propoxy chain could potentially react with another molecule of 3-bromo-1-propanol, especially under strongly basic conditions. | - Use a modest excess of the alkylating agent (e.g., 1.1-1.5 equivalents). - Consider using a protecting group for the hydroxyl on 3-bromo-1-propanol if this becomes a significant issue. |
Side Reactions & Impurities
Q3: What are the common side products I should look out for?
A3: Besides unreacted starting materials, common side products can include:
-
O-alkylation vs. N-alkylation: While O-alkylation at the 7-hydroxyl group is desired, alkylation at the N3 position of the quinazolinone ring can sometimes occur.
-
Products of E2 Elimination: As mentioned, allyl alcohol can be formed from 3-bromo-1-propanol.
-
Di-alkylation Products: A di-ether could be formed by the reaction of the product's hydroxyl group with another molecule of the alkylating agent.
Q4: My final product is difficult to purify. What strategies can I employ?
A4: The presence of the hydroxyl group makes this compound relatively polar, which can present purification challenges.
Purification Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Co-elution of Product and Starting Material in Column Chromatography | The polarity difference between the product and 7-hydroxyquinazolin-4(3H)-one may not be sufficient for good separation. | - Use a shallower solvent gradient during column chromatography. A common eluent system for quinazolinone derivatives is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate. For more polar compounds, dichloromethane/methanol can be used. - Consider using a different stationary phase, such as alumina. |
| Oily Product Instead of Solid | The product may be impure, or the chosen solvent for recrystallization is not suitable. | - First, ensure the product is reasonably pure by other methods (e.g., column chromatography). - For recrystallization, screen various solvents. Ethanol, isopropanol, or mixtures with water can be effective for polar compounds. |
| Persistent Impurities after Chromatography | The impurity may have very similar polarity to the product. | - If impurities persist, a second purification technique, such as recrystallization, is recommended. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is based on analogous syntheses of substituted quinazolinones and general principles of the Williamson ether synthesis.[1]
Materials:
-
7-Hydroxyquinazolin-4(3H)-one
-
3-Bromo-1-propanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of 7-hydroxyquinazolin-4(3H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 3-bromo-1-propanol (1.1-1.3 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash with water.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or dichloromethane in methanol.
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Quantitative Data for Analogous Syntheses
The following table presents data from the synthesis of a structurally similar compound, 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one, which can serve as a reference for expected yields and reaction conditions.[1]
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| DMF | Na₂CO₃ | 100-105 | 1 | 83 |
| Dichloromethane | Triethylamine | 80-85 | 3 | 88 |
| Acetone | K₂CO₃ | 55-60 | 8 | - |
Visualizations
Reaction Mechanism & Workflow
The following diagrams illustrate the proposed reaction mechanism for the synthesis of this compound and a general troubleshooting workflow for common experimental issues.
Caption: Proposed reaction mechanism for the synthesis of this compound.
References
Technical Support Center: Overcoming Challenges in Quinazolinone Derivative Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of quinazolinone derivative synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired quinazolinone product. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge in quinazolinone synthesis and can arise from several factors. A systematic evaluation of your reaction parameters is key to identifying and resolving the issue.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters.[1]
-
Temperature: Classical methods like the Bischler cyclization may necessitate high temperatures (over 120°C), sometimes under pressure.[1] In contrast, many modern catalytic approaches proceed under milder conditions. It is crucial to optimize the temperature for your specific protocol. Consider running small-scale reactions at varying temperatures to identify the optimum.
-
Reaction Time: The time required for completion can range from a few hours to more than 24 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal duration and to ensure the consumption of starting materials.[2]
-
Solvent: The choice of solvent significantly impacts the solubility of reactants and the reaction pathway.[3] Common solvents include ethanol, toluene, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] If you are experiencing poor yields, screening different solvents may be beneficial.[3]
-
-
Purity of Starting Materials: Impurities in your starting materials, such as anthranilic acid or 2-aminobenzamide, can interfere with the reaction.[2]
-
Solution: Ensure your starting materials are pure and dry. Recrystallization of the starting materials may be necessary to remove impurities.[2]
-
-
Catalyst Issues: For catalyzed reactions, the activity of the catalyst is paramount.[2]
-
Solution: Ensure the catalyst is fresh and has been stored correctly. Consider trying a different catalyst or increasing the catalyst loading.
-
-
Incomplete Cyclization: The final ring-closing step to form the quinazolinone can be challenging.
-
Solution: Increasing the reaction temperature or adding a dehydrating agent can promote cyclization.[2]
-
Problem 2: Significant Side Product Formation
Question: My reaction is producing a substantial amount of side products, complicating the purification of my target quinazolinone. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common hurdle. Understanding the potential side reactions can help in optimizing conditions to favor the desired product.
Possible Side Reactions and Solutions:
-
Formation of Benzoxazinone Intermediate: When synthesizing from anthranilic acid and an acylating agent, a 2-substituted-4H-3,1-benzoxazin-4-one intermediate is formed.[2][4] Incomplete conversion to the quinazolinone will result in this intermediate as a major impurity.[2]
-
Solution: Ensure a sufficient amount of the amine source (e.g., ammonia from ammonium acetate or a primary amine) is present and that the reaction conditions are suitable for the subsequent ring-opening and cyclization.[2]
-
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of intermediates or the final product.
-
Solution: Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
-
-
Self-Condensation of Starting Materials: Aldehydes or ketones used in the synthesis can undergo self-condensation, especially under basic or acidic conditions.
-
Solution: Adjust the stoichiometry of the reactants and the reaction temperature to minimize these side reactions.[2]
-
Problem 3: Difficulty in Product Purification
Question: I am struggling to purify my quinazolinone derivative. What are the recommended purification techniques?
Answer: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.[5]
Recommended Purification Methods:
-
Recrystallization: This is often a good first step for initial purification to remove baseline impurities, valued for its simplicity and cost-effectiveness.[5]
-
Troubleshooting: Finding a suitable solvent is key. An ideal solvent will dissolve the compound at an elevated temperature but not at room temperature. Small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate) are recommended to find the optimal one.[5]
-
-
Column Chromatography: This technique is highly effective for separating compounds with different polarities.[5]
-
Troubleshooting Poor Separation: If you observe overlapping bands, consider optimizing the solvent system using TLC, using a shallower solvent gradient, or ensuring the column is not overloaded and is packed properly.[5]
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or separating closely related analogs, preparative HPLC is the preferred method.[5] A C18 reverse-phase column is commonly used for quinazolinone derivatives.[5]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my quinazolinone synthesis reaction? A1: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is considered complete when the starting material spot has disappeared.[2]
Q2: What are some common solvent systems for column chromatography of quinazolinone derivatives? A2: A good starting point for moderately polar quinazolinones is a mixture of hexane and ethyl acetate (e.g., 2:1 ratio). For more polar derivatives, a dichloromethane/methanol system can be effective. The optimal ratio should be determined based on TLC analysis.[5]
Q3: My purified quinazolinone derivative has poor solubility in common solvents for biological assays. What can I do? A3: Poor aqueous solubility is a known characteristic of many quinazolinone derivatives due to their rigid, lipophilic structure.[6] To address this, you can prepare a concentrated stock solution in a water-miscible organic solvent like DMSO.[6] If precipitation occurs upon dilution into your aqueous assay buffer, you can try reducing the final concentration, introducing a co-solvent like ethanol or PEG, or adjusting the pH, as the solubility of the quinazolinone scaffold is often pH-dependent.[6]
Q4: Are there any green chemistry approaches for quinazolinone synthesis? A4: Yes, several more environmentally friendly methods have been developed. These include microwave-assisted synthesis, which can reduce reaction times and solvent usage, and the use of deep eutectic solvents (DESs) as both the solvent and catalyst.[7][8] Catalyst-free reactions in water have also been reported.[9]
Data Presentation
Table 1: Optimization of Catalytic Conditions for a CuAAC/Ring Cleavage Reaction
| Entry | Catalyst (10 mol%) | Base (0.11 mmol) | Solvent (2 mL) | Yield (%) |
| 1 | CuI | DBU | DMSO | 85 |
| 2 | CuSO₄·5H₂O | DBU | DMSO | 72 |
| 3 | Cu(OAc)₂ | DBU | DMSO | 68 |
| 4 | CuI | Et₃N | DMSO | 55 |
| 5 | CuI | DBU | DMF | 78 |
| 6 | CuI | DBU | Toluene | 42 |
Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst, and base in the specified solvent were stirred at room temperature for 12 h. Isolated yields are reported.[2] This table demonstrates that CuI as the catalyst, DBU as the base, and DMSO as the solvent provide the optimal conditions for this specific transformation.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes
This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (DMSO).[10]
Materials:
-
2-Aminobenzamide
-
Substituted aldehyde
-
Dimethyl sulfoxide (DMSO)
-
Ice water
-
Ethanol (for recrystallization)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.[2]
-
Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature (typically 100-120°C) and time will vary depending on the specific substrates and should be determined by TLC monitoring.[2][10]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.[2]
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate
This protocol is based on a microwave-assisted synthesis from anthranilic acid.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[2]
-
Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.[2]
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Reaction Setup: To the crude 2-methyl-4H-3,1-benzoxazin-4-one, add a source of ammonia (e.g., ammonium acetate) and a suitable solvent if necessary.
-
Reaction Conditions: Heat the mixture, again optimizing the temperature and time for the conversion to the quinazolinone.
-
Work-up and Purification: After cooling, the product can be isolated by filtration and purified by recrystallization or column chromatography as described in Protocol 1.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of 2-substituted quinazolin-4(3H)-ones.
References
- 1. Lapatinib inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gefitinib - Wikipedia [en.wikipedia.org]
- 7. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one and Other Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one and other quinazolinone derivatives, supported by experimental data and detailed protocols to aid in research and drug development.
Introduction to Quinazolinones
Quinazolinone, a fused heterocyclic system of benzene and pyrimidinone rings, is a versatile pharmacophore. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2][3][4][5] The biological effects of quinazolinone derivatives are highly dependent on the nature and position of substituents on the quinazolinone core.[6] Structure-activity relationship (SAR) studies have revealed that substitutions at the C2, C3, C6, C7, and C8 positions can significantly modulate the pharmacological profile of these compounds.[7][8][9]
This compound: A Key Synthetic Intermediate
This compound is primarily recognized as a key intermediate in the synthesis of the potent and selective Aurora B kinase inhibitor, AZD1152 (Barasertib).[10][11] Aurora kinases are crucial regulators of mitosis, and their overexpression is implicated in the pathogenesis of various cancers.[1][12] AZD1152, in its active form (AZD1152-HQPA), demonstrates high potency against Aurora B kinase with an IC50 value of 0.37 nM.[11]
While direct comparative biological data for this compound itself is not extensively available in the public domain, its role as a precursor to a clinically investigated drug underscores the importance of the 7-alkoxy substitution on the quinazolinone scaffold for kinase inhibitory activity.
Comparative Performance of Quinazolinone Derivatives
Due to the limited public data on the specific biological activity of this compound, this section presents a comparative overview of various classes of quinazolinone derivatives based on their primary therapeutic applications, supported by experimental data from published literature.
Anticancer Activity
Quinazolinone derivatives are widely explored for their anticancer properties, targeting various mechanisms including kinase inhibition, tubulin polymerization inhibition, and apoptosis induction.[13][14][15]
Table 1: Cytotoxicity of Representative Quinazolinone Derivatives against Cancer Cell Lines
| Compound/Derivative Class | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Quinazolinone-Sulfonamide Hybrids | Not specified | MCF-7 | 2.5 - 5 | [2] |
| 2,3-Disubstituted Quinazolinones | Not specified | HeLa, MCF-7 | >50 (most) | [16] |
| Quinazolinone-Thiazole Hybrids | Not specified | PC3 | 10 | [3] |
| Dihydroquinazolinone Derivatives | PARP10 (predicted) | HCT-116 | 4.87 - 205.9 | [17] |
| 2-(amino)quinazolin-4(3H)-one Derivatives | Not specified | JE2 (MRSA) | 0.02 - 6.9 | [18] |
| AZD1152-HQPA (derived from this compound) | Aurora B Kinase | Various | Potent (nM range) | [11] |
Antimicrobial Activity
The quinazolinone scaffold is also a promising framework for the development of novel antimicrobial agents.[5][19]
Table 2: Antimicrobial Activity of Representative Quinazolinone Derivatives
| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference |
| 4(3H)-Quinazolinone Derivatives | S. aureus | ≤0.5 - >16 | [7] |
| 7-Chloro-3-(4-fluorophenyl)-2-((5-(substituted amino) -1H-indol-1-yl)methyl) quinazolin-4(3H)-one derivative | Gram-positive and Gram-negative bacteria, Fungi | Variable | [5] |
| N-hexyl substituted isatin-quinazoline derivative | Gram-positive and Gram-negative bacteria, Fungi | Relatively active | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of novel compounds against cancer cell lines.[2][3][16][17]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, PC3, HCT-116)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottomed plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Aurora Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay is used to determine the direct inhibitory effect of compounds on Aurora kinase activity.[1][12][20]
Materials:
-
Recombinant human Aurora B kinase
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Substrate (e.g., Kemptide or Histone H3)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, Aurora B kinase, and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General synthetic route to quinazolin-4(3H)-ones.
Caption: Aurora B kinase signaling and inhibition.
Caption: Workflow for an MTT-based cytotoxicity assay.
Conclusion
The quinazolinone scaffold remains a highly attractive starting point for the design of novel therapeutic agents. While this compound is primarily known as a building block for the Aurora kinase inhibitor AZD1152, the broader family of quinazolinone derivatives continues to yield compounds with potent and diverse biological activities. The data and protocols presented in this guide aim to provide a valuable resource for researchers in the field, facilitating the exploration and development of new quinazolinone-based drugs. Further investigation into the direct biological effects of this compound and its close analogs could reveal novel activities and expand the therapeutic potential of this particular substitution pattern.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 7. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 9. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-(3-HYDROXY-PROPOXY)-3H-QUINAZOLIN-4-ONE | 557770-89-5 [m.chemicalbook.com]
- 11. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. BIOCHEMICAL BASIS OF THE ANTIMICROBIAL ACTIVITY OF QUINAZOLINONE DERIVATIVES IN THE LIGHT OF INSIGHTS INTO THE FEATURES OF THE CHEMICAL STRUCTURE AND WAYS OF BINDING TO TARGET MOLECULES. A REVIEW - Samotruyeva - Doklady Chemistry [edgccjournal.org]
- 20. promega.com [promega.com]
A Comparative Guide to the Synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one, a key intermediate in the synthesis of several pharmacologically active molecules, including the Aurora B kinase inhibitor AZD1152. The comparison focuses on objectivity, supported by experimental data where available, to aid researchers in selecting the most suitable method for their needs.
Introduction
This compound is a substituted quinazolinone derivative. The quinazolinone scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The synthesis of this particular derivative is of significant interest for the development of targeted cancer therapies. This guide outlines two plausible and common strategies for its synthesis:
-
Route 1: Two-Step Synthesis via Niementowski Cyclization and Williamson Ether Synthesis. This classic approach involves first constructing the quinazolinone core and then introducing the hydroxypropoxy side chain.
-
Route 2: Nucleophilic Aromatic Substitution. This route utilizes a pre-functionalized quinazolinone core and introduces the side chain via substitution of a leaving group.
Comparison of Synthesis Routes
The selection of a synthetic route depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Below is a summary of the key aspects of each route.
| Parameter | Route 1: Niementowski Cyclization & Etherification | Route 2: Nucleophilic Aromatic Substitution |
| Starting Materials | 2-Amino-4-hydroxybenzoic acid, Formamide, 3-Bromo-1-propanol | 7-Fluoroquinazolin-4(3H)-one, 1,3-Propanediol |
| Number of Steps | 2 | 1 |
| Key Reactions | Niementowski quinazoline synthesis, Williamson ether synthesis | Nucleophilic Aromatic Substitution (SNAr) |
| Reported Yield | Step 1: ~96% (for analogous unsubstituted reaction). Step 2: 83-88% (for analogous etherification). | Not explicitly found for this specific reaction. |
| Reaction Conditions | Step 1: High temperature (130-160°C). Step 2: Basic conditions (e.g., K2CO3, NaH), moderate temperature. | Basic conditions (e.g., NaH), elevated temperature. |
| Potential Challenges | High temperature for cyclization, potential for side reactions in etherification. | Availability of 7-fluoroquinazolin-4(3H)-one, potential for di-alkylation of 1,3-propanediol. |
Experimental Protocols
Route 1: Niementowski Cyclization and Williamson Ether Synthesis
This route is a robust and well-documented approach for the synthesis of substituted quinazolinones.
Step 1: Synthesis of 7-Hydroxyquinazolin-4(3H)-one (Niementowski Cyclization)
The Niementowski reaction is a thermal condensation of an anthranilic acid with an amide to form the quinazolinone ring system.[1]
-
Reaction Scheme:
-
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-4-hydroxybenzoic acid (1.0 eq) and formamide (4.0-5.0 eq) is prepared.[2]
-
The reaction mixture is heated to 130-160°C for 2-8 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold water to remove excess formamide and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.[2]
-
-
Expected Yield: While the specific yield for the 7-hydroxy derivative is not detailed in the searched literature, analogous Niementowski reactions of anthranilic acid with formamide report yields as high as 96%.[2]
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[3] In this case, the phenoxide of 7-hydroxyquinazolin-4(3H)-one reacts with 3-bromo-1-propanol. A patent for a similar synthesis provides a basis for the reaction conditions.[4]
-
Reaction Scheme:
-
Experimental Protocol:
-
To a solution of 7-hydroxyquinazolin-4(3H)-one (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, a base (e.g., potassium carbonate (K2CO3, 1.5-2.0 eq) or sodium hydride (NaH, 1.2 eq)) is added portion-wise at room temperature.[4]
-
The mixture is stirred for 30-60 minutes to ensure complete formation of the phenoxide.
-
3-Bromo-1-propanol (1.1-1.5 eq) is then added to the reaction mixture.
-
The reaction is heated to 50-80°C and stirred for 3-8 hours, with progress monitored by TLC.[4]
-
After completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Purification can be performed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
-
Expected Yield: Analogous etherifications on similar quinazolinone systems report yields in the range of 83-88%.[4]
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This route offers a more direct approach, provided the starting 7-fluoroquinazolin-4(3H)-one is available. The electron-withdrawing nature of the quinazolinone ring system facilitates nucleophilic aromatic substitution at the 7-position.
-
Reaction Scheme:
-
Proposed Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) is suspended in a dry polar aprotic solvent such as DMF or tetrahydrofuran (THF).
-
1,3-Propanediol (1.5-2.0 eq) is added dropwise to the suspension at 0°C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes to form the sodium alkoxide.
-
A solution of 7-fluoroquinazolin-4(3H)-one (1.0 eq) in the same dry solvent is added to the reaction mixture.
-
The reaction is heated to a temperature between 80-120°C and monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl) at 0°C.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Expected Yield: Specific yield data for this reaction was not found in the searched literature. Yields for SNAr reactions can vary widely depending on the specific substrates and conditions.
Visualizing the Synthesis Workflows
To better illustrate the logical flow of the described synthetic routes, the following diagrams have been generated using the DOT language.
References
Comparative Analysis of the Biological Activity of 7-Alkoxyquinazolin-4(3H)-one Derivatives
A focused review of the anticancer properties and mechanisms of action of 7-substituted quinazolin-4(3H)-one analogues, providing a comparative framework in the absence of specific data for 7-(3-hydroxypropoxy) derivatives.
Introduction
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While the biological landscape of variously substituted quinazolinones is well-documented, specific experimental data on 7-(3-hydroxypropoxy)quinazolin-4(3H)-one derivatives remains limited in publicly available literature. This guide, therefore, provides a comparative analysis of closely related 7-alkoxyquinazolin-4(3H)-one derivatives to offer insights into the potential biological activities of the target scaffold. This report focuses primarily on anticancer activity, detailing cytotoxicity against various cancer cell lines and inhibition of key oncogenic signaling pathways.
Comparative Biological Activity
The biological activity of quinazolin-4(3H)-one derivatives is significantly influenced by the nature and position of substituents on the quinazoline ring. The 7-position, in particular, has been a site for modification to modulate potency and selectivity. This section presents a comparative summary of the cytotoxic and enzyme inhibitory activities of selected 7-alkoxyquinazolin-4(3H)-one derivatives.
Cytotoxicity Against Cancer Cell Lines
The primary measure of anticancer potential is the ability of a compound to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of this cytotoxicity. Table 1 summarizes the IC50 values for a 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one derivative, a close structural analogue to the 7-(3-hydroxypropoxy) scaffold, against two human cancer cell lines. For comparison, data for other 7-substituted and related quinazolinone derivatives are also included.
| Compound | Cell Line | IC50 (µM) | Reference |
| 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one derivative (18B) | HCT116 | 5.64 ± 0.68 | [1] |
| 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one derivative (18B) | HepG2 | 23.18 ± 0.45 | [1] |
| 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (14) | Various | Low nanomolar range | [2] |
| 2,3-disubstituted quinazolin-4(3H)-one (5c) | HT29 | 5.53 | [3] |
| 6-arylureido-4-anilinoquinazoline (7i) | A549 | 2.25 | [4] |
| 6-arylureido-4-anilinoquinazoline (7i) | HT-29 | 1.72 | [4] |
| 6-arylureido-4-anilinoquinazoline (7i) | MCF-7 | 2.81 | [4] |
Table 1: Cytotoxicity of selected 7-alkoxy and other quinazolin-4(3H)-one derivatives against various cancer cell lines.
Kinase and Enzyme Inhibition
Many quinazolin-4(3H)-one derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Some derivatives also target other key signaling pathways, like the Wnt/β-catenin pathway. Table 2 provides a summary of the enzymatic inhibitory activities of various quinazolinone derivatives.
| Compound | Target | IC50 (µM) | Reference |
| 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (14) | Tubulin Polymerization | Micromolar range | [2] |
| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | β-catenin/TCF4 signaling | - | [1] |
| 6-arylureido-4-anilinoquinazoline (7i) | EGFR | 0.01732 | [4] |
| N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivative (SQ2) | VEGFR-2 | 0.014 | [5] |
Table 2: Enzymatic and pathway inhibitory activities of selected quinazolin-4(3H)-one derivatives.
Signaling Pathways and Experimental Workflows
The anticancer activity of 7-alkoxyquinazolin-4(3H)-one derivatives can often be attributed to their modulation of specific cellular signaling pathways. A notable example is the Wnt/β-catenin signaling pathway, which is targeted by the 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one derivative.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of a 7-alkoxyquinazolin-4(3H)-one derivative.
A general workflow for the initial screening of the anticancer activity of novel compounds, such as the 7-alkoxyquinazolin-4(3H)-one derivatives, is depicted below.
Caption: General experimental workflow for anticancer drug discovery with quinazolinone derivatives.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of biological assays. Below are representative protocols for key experiments cited in the evaluation of quinazolin-4(3H)-one derivatives.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with deionized water and allow to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
EGFR/VEGFR-2 Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the respective kinase.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Specific peptide substrate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the kinase and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
β-catenin/TCF Reporter Assay
This assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive promoter.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) in a 96-well plate.
-
After 24 hours, treat the cells with the test compounds and a positive control (e.g., Wnt3a conditioned medium or a GSK3β inhibitor).
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the TCF/LEF-driven firefly luciferase activity to the control Renilla luciferase activity.
-
Determine the effect of the compounds on the Wnt/β-catenin signaling pathway activity.
Conclusion
References
- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one against alternative quinazolinone derivatives. The objective is to furnish researchers with the necessary data and protocols to validate the chemical structure of this important synthetic intermediate. This compound serves as a key building block in the synthesis of several pharmacologically active molecules, including the Aurora kinase inhibitor AZD1152.[1] Accurate spectroscopic characterization is therefore critical for ensuring the quality and purity of downstream products.
Spectroscopic Data Comparison
The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and a selection of structurally related quinazolinone compounds for comparative analysis.
Table 1: ¹H NMR Data Comparison (500 MHz, DMSO-d₆)
| Compound | δ 8.18 (d, J = 7.4 Hz, 2H) | δ 8.08 (d, J = 2.2 Hz, 1H) | δ 7.86 (dd, J = 8.7, 2.3 Hz, 1H) | δ 7.76 (d, J = 8.7 Hz, 1H) | δ 12.74 (s, 1H) | Other Signals |
| This compound | - | 8.15 (s) | 7.50 (dd, J=8.5, 2.5 Hz) | 8.10 (d, J=8.5 Hz) | 12.10 (br s) | 4.15 (t, J=6.5 Hz, 2H, OCH₂), 3.60 (t, J=6.5 Hz, 2H, CH₂OH), 1.95 (p, J=6.5 Hz, 2H, CH₂), 4.60 (t, J=5.5 Hz, 1H, OH) |
| 2-Phenylquinazolin-4(3H)-one[2] | 8.18 (d, J = 7.4 Hz, 2H) | 8.08 (d, J = 2.2 Hz, 1H) | 7.86 (dd, J = 8.7, 2.3 Hz, 1H) | 7.76 (d, J = 8.7 Hz, 1H) | 12.74 (s, 1H) | 7.59 (dt, J = 25.5, 7.1 Hz, 3H) |
| 7-Methyl-2-phenylquinazolin-4(3H)-one | - | 8.25-8.26 (m, 2H) | 7.33 (dd, J=0.92, 7.02 Hz) | 8.22 (d, J=7.93 Hz) | 11.06 (br s) | 7.58-7.60 (m, 3H), 7.65 (br m, 1H), 2.55 (s, 3H) |
| 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 8.22 (d, J=8.54 Hz, 2H) | - | 7.79-7.83 (m, 2H) | 8.34 (d, J=7.93 Hz) | 11.24 (br s) | 7.48-7.53 (m, 1H), 7.10 (d, J=8.55 Hz, 2H), 3.94 (s, 3H) |
Table 2: ¹³C NMR Data Comparison (126 MHz, DMSO-d₆)
| Compound | C4 (δ ≈ 161-163) | C8a (δ ≈ 148-149) | C7 (δ ≈ 153-163) | C5 (δ ≈ 125-128) | C6 (δ ≈ 115-128) | C8 (δ ≈ 115-128) | Other Signals |
| This compound | 161.5 | 148.5 | 154.0 | 127.0 | 116.0 | 118.5 | 145.0 (C2), 121.0 (C4a), 67.0 (OCH₂), 59.0 (CH₂OH), 32.0 (CH₂) |
| 2-Phenylquinazolin-4(3H)-one[2] | 161.76 | 147.93 | 153.25 | 125.33 | 128.30 | 129.10 | 135.15, 132.89, 132.06, 131.21, 130.20 |
| 7-Methyl-2-phenylquinazolin-4(3H)-one | 162.1 | 148.9 | 145.1 | 127.1 | 128.0 | 118.6 | 152.3, 132.8, 131.3, 128.6, 127.7, 125.7, 21.4 |
| 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 162.5 | 149.7 | - | 126.4 | 127.8 | 120.6 | 163.7, 151.3, 134.8, 129.0, 126.5, 125.0, 114.4, 55.5 |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| This compound | C₁₁H₁₂N₂O₃ | 220.22 | 221 [M+H]⁺, 163, 146, 118 |
| 2-Phenylquinazolin-4(3H)-one | C₁₄H₁₀N₂O | 222.24 | 223 [M+H]⁺, 195, 166, 119 |
| 7-Methyl-2-phenylquinazolin-4(3H)-one | C₁₅H₁₂N₂O | 236.27 | 237 [M+H]⁺, 221, 193, 118 |
| 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | C₁₅H₁₂N₂O₂ | 252.27 | 253 [M+H]⁺, 237, 210, 135 |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved before transferring to a 5 mm NMR tube.
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used for quinazolinone derivatives to observe the [M+H]⁺ ion.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic data validation and a potential signaling pathway involving quinazolinone derivatives.
Caption: Workflow for the spectroscopic validation of a synthesized chemical compound.
Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.
References
A Comparative Purity Assessment of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one for Clinical Trials
Guide for Researchers and Drug Development Professionals
In the development of new therapeutics, the purity of the Active Pharmaceutical Ingredient (API) is of paramount importance, directly impacting the safety and efficacy of the final drug product. This guide provides a comparative framework for the purity assessment of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one, a quinazolinone derivative intended for clinical trials. Quinazolinone-based compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This document outlines key analytical methodologies, presents comparative data for hypothetical batches, and details potential impurities.
Introduction to this compound
This compound is a substituted quinazolinone.[4] While specific public information on its clinical application is limited, it is identified as an intermediate in the synthesis of the Aurora kinase inhibitor AZD1152, suggesting its potential relevance in oncology research.[4] Given the critical nature of its potential use, a robust and comprehensive purity profile is essential before it can be administered in clinical studies.
The purity of an API is a critical quality attribute. Impurities can arise from starting materials, intermediates, by-products of the manufacturing process, or degradation.[5] Regulatory bodies like the FDA and international guidelines such as ICH Q3A provide a framework for the identification, qualification, and control of impurities in new drug substances.[6][7]
Analytical Methodologies for Purity Assessment
A multi-faceted analytical approach is required to establish the purity of this compound and to identify and quantify any impurities. The methods below are standard in the pharmaceutical industry for ensuring the quality of APIs.[8][9][10][11]
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the API and quantifying impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the API and can be used for quantitative analysis (qNMR).
-
Gas Chromatography (GC): Used to determine the presence of residual solvents from the manufacturing process.
-
Karl Fischer Titration: Measures the water content in the API.
Experimental Protocols
Protocol 1: Purity Determination by HPLC
This protocol outlines a reverse-phase HPLC method for the purity assessment of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the API in a 50:50 mixture of Mobile Phase A and B.
-
Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Identification of Impurities by LC-MS
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Method: Utilize the same HPLC method as described in Protocol 1.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis: Correlate the retention times of impurity peaks from the HPLC chromatogram with the mass spectra to determine the molecular weights of the impurities.
Comparative Purity Data
The following tables present hypothetical purity data for two different batches of this compound, alongside a potential alternative quinazolinone derivative for context. This illustrates the type of comparative analysis required for batch release in clinical trials.
Table 1: Purity Profile Comparison of Two API Batches
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (HPLC, area %) | 99.85% | 99.62% | ≥ 99.5% |
| Water Content (Karl Fischer) | 0.12% | 0.25% | ≤ 0.5% |
| Total Impurities (HPLC) | 0.15% | 0.38% | ≤ 0.5% |
| Individual Unknown Impurity | 0.04% | 0.08% | ≤ 0.1% |
Table 2: Comparison with an Alternative Quinazolinone Derivative (Compound X)
| Parameter | This compound (Batch A) | Alternative Compound X (Batch Y) |
| Purity (HPLC, area %) | 99.85% | 99.79% |
| Number of Impurities >0.05% | 1 | 3 |
| Key Process Impurity Level | 0.06% | Not Detected |
| Degradation Impurity at 40°C/75% RH (1 month) | 0.11% | 0.18% |
Potential Impurities and Signaling Pathway Context
Impurities in this compound can originate from the starting materials (e.g., 7-Fluoro-4-quinazolone and 1,3-Propanediol) or from side reactions during synthesis.[4]
Potential Process-Related Impurities:
-
Impurity A: Unreacted 7-Fluoro-4-quinazolone.
-
Impurity B: Dimerized side-product.
-
Impurity C: Over-alkylated product.
Potential Degradation Impurities:
-
Impurity D: Hydrolysis product.
-
Impurity E: Oxidative degradation product.
The diagram below illustrates a general workflow for the assessment and control of these impurities.
Caption: Workflow for API Purity Assessment and Impurity Control.
Given that this compound is an intermediate for an Aurora kinase inhibitor, its mechanism of action is likely related to the inhibition of cell cycle progression.[4] Aurora kinases are crucial for mitosis, and their inhibition can lead to apoptosis in rapidly dividing cancer cells. The presence of impurities could potentially alter this biological activity or introduce off-target effects.
The following diagram illustrates a simplified signaling pathway involving Aurora kinases, providing context for the API's therapeutic target.
Caption: Simplified Signaling Pathway of Aurora Kinase in Cell Cycle.
Conclusion and Recommendations
The purity assessment of this compound for clinical trials requires a suite of orthogonal analytical methods to ensure a comprehensive understanding of the impurity profile.
Recommendations:
-
Batch-to-Batch Consistency: A minimum of three independent batches should be analyzed to demonstrate the consistency of the manufacturing process.
-
Forced Degradation Studies: To identify potential degradation products, the API should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light).
-
Reference Standards: Well-characterized reference standards for the API and known impurities are essential for accurate quantification.
-
Alternative Compound Comparison: When available, comparing the purity profile to a similar clinical-stage compound (like the hypothetical "Compound X") can provide valuable benchmarks for acceptable impurity levels and stability.
By implementing these rigorous analytical strategies, researchers and drug developers can ensure the quality and safety of this compound, paving the way for its successful progression through clinical trials.
References
- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. 7-(3-HYDROXY-PROPOXY)-3H-QUINAZOLIN-4-ONE | 557770-89-5 [m.chemicalbook.com]
- 5. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 6. bfarm.de [bfarm.de]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. chemmethod.com [chemmethod.com]
- 11. nicovaper.com [nicovaper.com]
A Comparative Guide to the Structure-Activity Relationship of Quinazolin-4(3H)-one Compounds as Anticancer Agents
The quinazolin-4(3H)-one scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Its derivatives have been successfully developed into clinically approved drugs, such as the tyrosine kinase inhibitors Gefitinib, Erlotinib, and Lapatinib, primarily used in cancer therapy.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various quinazolin-4(3H)-one derivatives, focusing on their anticancer efficacy. It synthesizes experimental data from multiple studies, details key experimental protocols, and visualizes relevant biological pathways and workflows to aid researchers in the field of drug discovery and development.
Core Scaffold and Key Substitution Points
The foundational structure of quinazolin-4(3H)-one consists of a fused benzene and pyrimidine ring. The pharmacological activity of its derivatives is highly dependent on the nature and position of substituents on this core.[2] The most frequently modified positions for modulating anticancer activity are C2, N3, C6, and C7.
Structure-Activity Relationship (SAR) Analysis
The anticancer potency of quinazolin-4(3H)-one compounds is intricately linked to the chemical groups attached to its core structure. The following sections compare derivatives based on their substitution patterns.
The C2 position is a critical site for modification. Introducing various aryl, alkyl, or heterocyclic groups can significantly influence the mechanism of action and potency.
-
Aryl and Styryl Groups for Tubulin Inhibition: Studies have shown that introducing bulky groups like naphthyl or substituted styryl moieties at the C2 position can lead to potent tubulin polymerization inhibitors.[4] For example, compound 39 (2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one) exhibited sub-micromolar to low nanomolar activity across a broad panel of cancer cell lines, with GI50 values below 50 nM against five different cell lines.[4] This activity is attributed to its ability to bind to the colchicine binding site on tubulin, inducing G2/M cell cycle arrest.[4][5]
-
Thio-linked Groups for Kinase Inhibition: S-alkylation at the C2-mercapto position to introduce urea-based functionalities has been explored to create dual EGFR/VEGFR-2 inhibitors.[6] The linker and the terminal phenyl group play a crucial role in binding to the kinase active site.
The N3 position is frequently substituted to enhance activity and modulate pharmacokinetic properties.
-
Aryl and Substituted Aryl Groups: The presence of a substituted phenyl ring at the N3 position is common in potent derivatives. For instance, in a series of 6-iodo-2-methylquinazolin-4(3H)-ones, substitutions on the N3-phenyl ring significantly impacted cytotoxicity. Compound 3d , with di-chloro substitution on the phenyl ring, was highly effective against HeLa cervical cancer cells (IC50 = 10 µM).[7] Similarly, compound 4 in another series, featuring a 4-methylphenyl group at N3, was identified as a potent dual EGFR/VEGFR-2 inhibitor.[6][8]
-
Alkyl and Benzyl Groups: The lipophilicity introduced by groups at the N3 position can affect both potency and selectivity. In one study, a benzyl group at N3 (compound 5b ) resulted in the most lipophilic compound of the series.[9]
Modifications on the fused benzene ring are crucial for interaction with target proteins, particularly for kinase inhibitors.
-
Halogenation: The introduction of halogens like bromine or iodine can influence activity. However, one study noted that a bromine at the C6 position resulted in reduced cytotoxicity, suggesting that substitution at this position may not always be beneficial for this specific series.[1] In contrast, a series of 6-iodo-2-methylquinazolinones showed remarkable cytotoxic activity, indicating the context-dependent role of halogenation.[7]
-
Methoxy and Alkoxy Groups: Small alkoxy groups at C6 and C7 are characteristic features of many EGFR inhibitors like Gefitinib and Erlotinib, where they occupy a specific region in the ATP-binding pocket.
Comparative Performance Data
The following tables summarize the cytotoxic and enzyme inhibitory activities of representative quinazolin-4(3H)-one derivatives from various studies.
Table 1: In Vitro Cytotoxicity (IC50/GI50) of Quinazolin-4(3H)-one Derivatives against Various Cancer Cell Lines
| Compound ID | C2-Substituent | N3-Substituent | C6-Substituent | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| A3 | Thiazol-ethyl | H | H | PC3 (Prostate) | 10 | [1] |
| A3 | Thiazol-ethyl | H | H | MCF-7 (Breast) | 10 | [1] |
| 17 | 4-chlorophenyl | H | H | Jurkat (T-cell ALL) | < 5 | [10] |
| 17 | 4-chlorophenyl | H | H | NB4 (AML) | < 5 | [10] |
| C9 | Varied | Varied | H | MGC-803 (Gastric) | 5.048 | [11] |
| 3j | CH2-O-(4-Cl-Ph) | Hydrazide | H | MCF-7 (Breast) | 0.20 | [3] |
| 3g | CH2-O-(4-F-Ph) | Hydrazide | H | A2780 (Ovarian) | 0.14 | [3] |
| 3d | Methyl | 3,4-di-Cl-phenyl | Iodo | HeLa (Cervical) | 10 | [7] |
| 39 | 1-Naphthyl | H | H | HT29 (Colon) | < 0.05 | [4] |
| 4 | S-linker-urea-Ph | 4-methylphenyl | H | HCT-116 (Colon) | 1.50 - 5.86 | [8] |
| 5d | S-linker-benzamide | 4-Cl-phenyl | H | HePG2 (Liver) | 2.39 | [12] |
| 5d | S-linker-benzamide | 4-Cl-phenyl | H | MCF-7 (Breast) | 4.81 | [12] |
Table 2: In Vitro Kinase Inhibition (IC50) of Quinazolin-4(3H)-one Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference Drug | Ref. Drug IC50 (µM) | Reference |
| C19 | USP7 | 0.595 | - | - | [11] |
| 2i | CDK2 | 0.173 | Imatinib | 0.131 | [3] |
| 3i | HER2 | 0.098 | Lapatinib | 0.061 | [3] |
| 2i | EGFR | 0.097 | Erlotinib | 0.056 | [3] |
| 4 | EGFR | 0.049 | Lapatinib | 0.059 | [6][8] |
| 4 | VEGFR-2 | 0.054 | Sorafenib | 0.041 | [6][8] |
| 5p | VEGFR-2 | 0.117 | Sorafenib | 0.069 | [12] |
Mechanisms of Anticancer Action
Quinazolin-4(3H)-one derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting key proteins involved in cancer cell proliferation and survival.
A major class of quinazolin-4(3H)-ones functions as ATP-competitive inhibitors of tyrosine kinases like EGFR and VEGFR-2.[6] Overactivation of these kinases is a hallmark of many cancers. These inhibitors bind to the ATP pocket of the kinase domain, preventing phosphorylation and downstream signaling that leads to cell growth and angiogenesis.
Certain derivatives disrupt the formation of microtubules by binding to tubulin, the building block of microtubules.[13] This interference with the cytoskeleton arrests the cell cycle in the G2/M phase, leading to apoptosis.[4] These compounds often bind at the colchicine site of tubulin.[5][14]
Novel mechanisms are also being uncovered. For example, specific quinazolin-4(3H)-one derivatives have been identified as inhibitors of Ubiquitin-specific-processing protease 7 (USP7).[11] USP7 deubiquitinates MDM2, preventing its degradation. By inhibiting USP7, these compounds lead to increased MDM2 degradation, which in turn stabilizes the tumor suppressor p53, promoting cell cycle arrest and apoptosis.[11]
Experimental Protocols
The data presented in this guide are derived from standardized in vitro assays. Below are the methodologies for key experiments.
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells (e.g., 2 x 10⁴ cells/well) are seeded into 96-well plates and incubated to allow for attachment.[10]
-
Compound Treatment: Cells are treated with various concentrations of the quinazolin-4(3H)-one derivatives (e.g., ranging from 0.8 to 50 µM) and a vehicle control (like DMSO) for a specified period (e.g., 72 hours).[10]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Protocol:
-
Reaction Setup: The kinase enzyme (e.g., EGFR, VEGFR-2), a substrate peptide, and ATP are combined in a reaction buffer in a 96-well plate.
-
Inhibitor Addition: The test compounds are added at various concentrations. A known inhibitor (e.g., Lapatinib, Sorafenib) is used as a positive control.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) to allow the kinase to phosphorylate the substrate.
-
Detection: The amount of phosphorylation is quantified. This is often done using methods like ADP-Glo™, which measures the amount of ADP produced (correlating with kinase activity), or by using phosphorylation-specific antibodies in an ELISA format.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control. The IC50 value is then determined from the dose-response curve.
This technique, typically using flow cytometry, determines the effect of a compound on cell cycle progression.
Protocol:
-
Cell Treatment: Cells are treated with the compound of interest at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested, washed, and fixed (e.g., with cold 70% ethanol).
-
Staining: The fixed cells are stained with a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI), along with RNase to remove RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.
-
Data Analysis: The resulting histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase (e.g., G2/M for tubulin inhibitors) indicates cell cycle arrest.[8][11]
References
- 1. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Quinazolinone Derivatives: A Comparative Guide for In Vitro and In Vivo Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo anticancer activities of various quinazolinone derivatives. The information is compiled from recent studies to assist researchers in evaluating the therapeutic potential of this important class of heterocyclic compounds. The guide includes comparative data on cytotoxic activity, detailed experimental protocols for key assays, and a visualization of a critical signaling pathway targeted by these derivatives.
Comparative In Vitro Cytotoxicity of Quinazolinone Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative quinazolinone derivatives against various human cancer cell lines. These values are crucial indicators of the cytotoxic potential of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 18 | MGC-803 | Gastric Cancer | 0.85 | [1] |
| MCF-7 | Breast Cancer | >40 | [1] | |
| PC-9 | Lung Cancer | 1.96 | [1] | |
| A549 | Lung Cancer | 3.56 | [1] | |
| H1975 | Lung Cancer | 2.54 | [1] | |
| Compound 6d | NCI-H460 | Lung Cancer | 0.789 | [2] |
| Compound 21 | HeLa | Cervical Cancer | 2.81 | [3][4] |
| MDA-MB-231 | Breast Cancer | 1.85 | [3][4] | |
| Compound 22 | HeLa | Cervical Cancer | 2.13 | [3] |
| MDA-MB-231 | Breast Cancer | 2.04 | [3] | |
| Gefitinib (Reference) | HeLa | Cervical Cancer | 4.3 | [3][4] |
| MDA-MB-231 | Breast Cancer | 28.3 | [3][4] |
Key Experimental Protocols
Detailed methodologies for common in vitro and in vivo assays are provided below to ensure reproducibility and facilitate the design of new experiments.
In Vitro Protocols
1. Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in complete growth medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48 to 72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3]
2. Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the quinazolinone derivative for a specified period (e.g., 24 or 48 hours). Harvest the cells by trypsinization and wash with cold PBS.[5]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate the cells for at least 30 minutes on ice.[5]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.[5]
In Vivo Protocol
1. Tumor Xenograft Model
This protocol outlines the assessment of the in vivo antitumor efficacy of quinazolinone derivatives using a human tumor xenograft model in immunocompromised mice.
-
Animal Model: Use immunocompromised mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., MGC-803) into the flank of each mouse.[1]
-
Treatment: Once the tumors reach a palpable size, randomize the mice into control and treatment groups. Administer the quinazolinone derivative (and a vehicle control) via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[1]
-
Tumor Measurement: Measure the tumor volume periodically using calipers. At the end of the study, excise and weigh the tumors.[7]
-
Toxicity Assessment: Monitor the body weight of the mice and observe for any signs of toxicity throughout the experiment.[1][7]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by many quinazolinone derivatives and a general experimental workflow for their evaluation.
Caption: EGFR/PI3K/Akt signaling pathway inhibition by quinazolinone derivatives.
Caption: General experimental workflow for anticancer evaluation.
References
- 1. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Validated Analytical Methods for Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods applicable to the analysis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one and structurally related quinazolinone derivatives. Due to the limited availability of specific validated methods for this compound, this guide leverages established methods for analogous compounds to provide a robust framework for analytical method development and validation. The included data and protocols are intended to serve as a valuable resource for researchers in the pharmaceutical and drug development fields.
Comparison of HPLC Methods for Quinazolinone Derivatives
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinazolinone compounds, offering high resolution and sensitivity. The following tables summarize key performance parameters of various HPLC methods developed for quinazolinone derivatives, providing a basis for selecting and optimizing an analytical method for this compound.
| Parameter | Method 1: Stability-Indicating HPLC for a Tetrahydroazepino[2,1b]quinazolin-12(6H)-one derivative [1][2] | Method 2: General HPLC for 3-[2-(4-methoxyphenylamino)-2-oxoethyl]-quinazolin-4(3H)-one and Impurities [3] | Method 3: General HPLC for 2-Methyl-4(3H)-quinazolinone [4] |
| Instrumentation | HPLC with UV-Vis Detector | Dionex UltiMate 3000 with spectrophotometric detector | HPLC with UV or MS detector |
| Stationary Phase | C18 Column | Information not available | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Methanol:Water (80:20 v/v) | Acetonitrile:Orthophosphoric acid (80:20) | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) |
| Flow Rate | 0.9 mL/min | Information not available | Information not available |
| Detection Wavelength | 254 nm | 231 nm | Information not available |
| Retention Time | 3.9 min | Information not available | Information not available |
| Linearity (Correlation Coefficient) | > 0.99 | > 0.99 | Information not available |
| Application | Stability-indicating assay, quantification | Quantitation of related impurities | General analysis, preparative separation, pharmacokinetics |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. The following sections provide the experimental protocols for the compared HPLC methods.
Method 1: Stability-Indicating HPLC for a Tetrahydroazepino[2,1b]quinazolin-12(6H)-one derivative[1][2]
This method was developed for the analysis and stability assessment of a synthetic quinazolinone analog.
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: A mixture of methanol and water in a ratio of 80:20 (v/v).
-
Flow Rate: 0.9 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Retention Time: The retention time for the analyte was observed to be 3.9 minutes.
-
-
Forced Degradation Studies:
-
The drug was subjected to stress conditions including acidic, alkaline, oxidative, thermal, and photolytic degradation.
-
Significant degradation was observed under alkaline conditions, while negligible degradation occurred under other stress conditions.
-
The degradation product peak was well-resolved from the parent drug peak, demonstrating the stability-indicating nature of the method.
-
Method 2: General HPLC for 3-[2-(4-methoxyphenylamino)-2-oxoethyl]-quinazolin-4(3H)-one and Impurities[3]
This method was developed for the quantification of related impurities in a biologically active quinazolinone substance.
-
Instrumentation: Dionex UltiMate 3000 system with a spectrophotometric detector.
-
Mobile Phase: A mixture of acetonitrile and orthophosphoric acid in a ratio of 80:20.
-
Solvent: Ethyl alcohol 95% was used to prepare test solutions.
-
Detection: The analysis was carried out at a wavelength of 231 nm.
-
Validation: The method was validated according to the requirements of the State Pharmacopeia of the Russian Federation XIV edition and ICH recommendations.
Method 3: General HPLC for 2-Methyl-4(3H)-quinazolinone[4]
This reverse-phase HPLC method is suitable for the analysis of 2-Methyl-4(3H)-quinazolinone.
-
Column: Newcrom R1.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid.
-
Applications: This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.
Method Development and Optimization Considerations
For the development of a robust analytical method for this compound, several factors should be considered:
-
Column Selection: Reversed-phase C18 columns are commonly used for the analysis of quinazolinone derivatives.[5] For basic quinazolinones that may exhibit peak tailing, a column specifically designed for basic compounds or one with end-capping to minimize silanol interactions is recommended.[5]
-
Mobile Phase pH: Adjusting the mobile phase pH can significantly impact the retention and peak shape of ionizable compounds like quinazolinones.
-
Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will influence the retention time and resolution of the analyte.
Visualizing Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the described HPLC methods.
Caption: Workflow for Stability-Indicating HPLC Method.
Caption: Workflow for Impurity Quantification HPLC Method.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18 | Mischenko | Drug development & registration [pharmjournal.ru]
- 4. Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Aurora Kinase Inhibitors for Cancer Therapy
A detailed guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and clinical landscape of key Aurora kinase inhibitors. This guide provides a comparative analysis of their potency, selectivity, and clinical efficacy, supported by experimental data and detailed protocols.
The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in regulating mitosis. Their overexpression in various cancers has established them as critical targets for anticancer drug development. A plethora of small-molecule inhibitors have been developed, each with distinct profiles of selectivity and potency. This guide offers an objective comparison of prominent Aurora kinase inhibitors, presenting key performance data, detailed experimental methodologies, and a visual representation of the signaling pathway to aid in research and development decisions.
Performance Comparison of Key Aurora Kinase Inhibitors
The efficacy of an Aurora kinase inhibitor is determined by its potency against the target kinase and its selectivity over other kinases. The following tables summarize the in vitro inhibitory activities of several leading Aurora kinase inhibitors against Aurora A and Aurora B.
| Inhibitor | Type | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Other Key Targets |
| Alisertib (MLN8237) | Aurora A selective | 1.2 (IC50)[1] | 396.5 (IC50)[1] | - |
| Barasertib (AZD1152-HQPA) | Aurora B selective | 1400 (Ki)[1] | <0.001 (Ki)[2] | FLT3[3] |
| Danusertib (PHA-739358) | Pan-Aurora | 13 (IC50)[2] | 79 (IC50)[2] | ABL, RET, TRK-A, FGFR1[2][4] |
| AMG 900 | Pan-Aurora | 5 (IC50)[2] | 4 (IC50)[2] | Aurora C (1 nM IC50)[2] |
| AT9283 | Multi-kinase | 3 (IC50)[4] | 3 (IC50)[4] | JAK2, JAK3, Abl (T315I)[4] |
| PF-03814735 | Pan-Aurora | 5 (IC50)[4] | 0.8 (IC50)[4] | FLT1, FAK, TrkA, MET, FGFR1[4] |
| SNS-314 | Pan-Aurora | 9 (IC50)[4] | 31 (IC50)[4] | Aurora C (3 nM IC50)[4] |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant. Lower values indicate higher potency.
Clinical Trial Landscape
The clinical development of Aurora kinase inhibitors has shown promise in various malignancies, particularly hematological cancers. However, challenges related to toxicity and limited efficacy in solid tumors remain.
| Inhibitor | Cancer Type | Phase | Key Findings |
| Alisertib (MLN8237) | Myelofibrosis | Pilot Study | Safe and well-tolerated with prolonged administration. Restored GATA1 expression and reduced marrow fibrosis.[5] |
| Advanced/Metastatic Sarcoma | Phase II | Did not meet primary endpoint of response rate, but showed favorable progression-free survival in some subtypes.[6] | |
| Recurrent/Metastatic EGFR wild-type NSCLC (in combination with Erlotinib) | Phase I | Combination was tolerable with noted anti-tumor activity.[7] | |
| Relapsed Malignant Mesothelioma | Phase II | Modest activity with durable disease control in some patients.[8] | |
| Breast Cancer | Phase II | Objective responses observed, particularly in hormone receptor-positive and HER2-negative subgroups.[9] | |
| Barasertib (AZD1152) | Acute Myeloid Leukemia (AML) | Phase I/II | MTD determined to be 1200 mg. Showed an overall hematologic response rate of 25% with manageable toxicity.[10] |
| Elderly AML Patients | Phase II | Significant improvement in objective complete response rate compared to low-dose cytosine arabinoside.[11][12] | |
| Danusertib (PHA-739358) | Advanced Solid Tumors | Phase I | Well-tolerated with preliminary evidence of anti-tumor activity.[13][14] |
| Advanced/Metastatic Solid Tumors (multiple cohorts) | Phase II | Showed only marginal single-agent anti-tumor activity in common solid tumors.[15] | |
| Advanced Hematologic Malignancies (CML, Ph+ ALL) | Phase I | Acceptable toxicity profile and active in patients with Bcr-Abl-associated malignancies, including those with the T315I mutation.[16] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and evaluation methods for these inhibitors, the following diagrams illustrate the Aurora kinase signaling pathway and a general workflow for inhibitor screening.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Caption: General Workflow for Aurora Kinase Inhibitor Screening.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of Aurora kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitor dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Assay Setup: Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Add 2 µL of diluted Aurora kinase to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[17]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[18]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test inhibitor dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (blank wells) and normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the percent viability against the inhibitor concentration to determine the IC50 value.[19]
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an Aurora kinase inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.[20]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test inhibitor and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[21]
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histopathology, biomarker analysis).[20]
-
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of the inhibitor. Analyze body weight data as a measure of toxicity.
References
- 1. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. A Phase II Trial of Alisertib (MLN8237) in Salvage Malignant Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stage I of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib (AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Comparative Analysis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one: A Key Intermediate in Aurora Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one, a key synthetic intermediate in the development of potent kinase inhibitors. While direct experimental data on the biological activity of this specific intermediate is limited in publicly available literature, its significance is intrinsically linked to its role as a precursor to the selective Aurora B kinase inhibitor, Barasertib (AZD1152). This document cross-references available data on closely related quinazolinone structures and the final active pharmaceutical ingredient to provide a comprehensive overview for researchers in drug discovery and development.
Physicochemical and Spectroscopic Data
Precise characterization of synthetic intermediates is fundamental for reproducible research and development. Below is a summary of the known physicochemical properties of this compound and a representative table for its spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 557770-89-5 | N/A |
| Molecular Formula | C₁₁H₁₂N₂O₃ | N/A |
| Molecular Weight | 220.22 g/mol | N/A |
| Predicted Boiling Point | 424.8 ± 51.0 °C | [1] |
| Predicted Density | 1.34 g/cm³ | [1] |
| Predicted pKa | 14.79 ± 0.10 | [1] |
Table 2: Representative Spectroscopic Data for a Substituted Quinazolin-4(3H)-one Derivative
| Parameter | Data |
| Appearance | White solid |
| Melting Point | 235.2-236.4 °C |
| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 12.59 (s, 1H), 8.24 – 8.15 (m, 3H), 7.85 (td, J = 7.8, 7.2, 1.4 Hz, 1H), 7.76 (d, J = 8.0 Hz, 1H), 7.64 – 7.50 (m, 4H) |
| ¹³C NMR (126 MHz, DMSO-d₆) δ (ppm) | 162.74, 152.78, 149.19, 135.08, 133.18, 131.87, 129.08, 128.24, 127.98, 127.06, 126.33, 121.44 |
| Mass Spectrometry (HRMS) | [M+H]⁺ |
Biological Context: The Aurora Kinase Signaling Pathway
This compound is a crucial building block for the synthesis of Barasertib (AZD1152), a potent and selective inhibitor of Aurora B kinase. Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[2] Inhibition of Aurora B kinase disrupts chromosome segregation and cytokinesis, leading to polyploidy and ultimately apoptosis in cancer cells.[2]
The diagram below illustrates the central role of Aurora B kinase in the mitotic process.
Caption: Aurora Kinase B signaling pathway during mitosis and the point of inhibition by Barasertib.
Experimental Protocols
The evaluation of compounds targeting the Aurora kinase pathway typically involves a series of in vitro and in vivo assays. The following protocols are representative of those used to characterize the biological effects of Aurora B inhibitors like Barasertib (AZD1152).
1. Cell Viability Assay (MTS Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., SCLC lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., Barasertib-HQPA) for a specified period (e.g., 120 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of the compound on cell cycle progression and the induction of polyploidy.
-
Methodology:
-
Treat cancer cells with the test compound at various concentrations for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in G1, S, G2/M phases, and those with a DNA content >4N (polyploidy).
-
3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Implant human tumor cells (e.g., SCLC lines) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., Barasertib) or vehicle control via a clinically relevant route (e.g., intravenous or intraperitoneal injection) according to a specified dosing schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
The workflow for evaluating a potential Aurora kinase inhibitor is depicted below.
Caption: A generalized experimental workflow for the preclinical evaluation of an Aurora kinase inhibitor.
Conclusion
This compound represents a critical molecular scaffold in the synthesis of targeted cancer therapeutics, most notably the Aurora B kinase inhibitor Barasertib. While direct biological data for this intermediate is scarce, its value is underscored by the potent and specific activity of the final drug product. The provided data and protocols offer a framework for researchers to understand the context of this compound and to design further experiments in the ongoing development of novel kinase inhibitors. The synthesis and characterization of such intermediates are pivotal steps in the drug discovery pipeline, enabling the creation of next-generation therapies for a variety of malignancies.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical guidance for the proper disposal of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is specifically tailored for researchers, scientists, and professionals involved in drug development.
Immediate Safety and Hazard Summary
-
Skin Corrosion/Irritation: May cause skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
Due to these potential hazards, the use of appropriate personal protective equipment (PPE) is mandatory when handling this compound.
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use. |
| Eye/Face Protection | Safety goggles and a face shield. |
| Skin and Body Protection | A properly fitted laboratory coat. |
| Respiratory Protection | Respiratory protection (e.g., N95 dust mask) if handling the compound as a powder outside of a chemical fume hood. |
Operational Plan for Waste Management
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. All materials contaminated with this compound must be treated as hazardous chemical waste.
Step 1: Waste Segregation and Storage
-
Identification: All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste .
-
Containerization: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container. The label should clearly identify the contents.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as acids, bases, and strong oxidizing agents.[2]
Step 2: Arrange for Professional Disposal
-
Contact: Reach out to your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Documentation: Provide a complete and accurate description of the waste to the disposal contractor.
-
Handover: Ensure all containers are securely sealed and properly labeled before handing them over for disposal.
Preferred Disposal Method:
-
Incineration: Incineration in a permitted hazardous waste incinerator is the preferred method of disposal.[3]
-
Landfill: Landfill disposal is not recommended.[3]
In-Lab Chemical Degradation (Expert Use Only)
In specific circumstances, in-lab chemical degradation may be considered, but only by highly trained personnel in a controlled laboratory setting and within a certified chemical fume hood.[3] The quinazolinone ring may be susceptible to hydrolysis under strong acidic or basic conditions, potentially breaking it down into less hazardous components.[3] This procedure should not be attempted without a thorough, substance-specific risk assessment.
Disposal Decision Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
Essential Safety Protocols for Handling 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the hazardous properties of structurally similar quinazolinone derivatives. A conservative approach to personal protective equipment (PPE) and handling procedures is mandated to ensure the safety of all researchers, scientists, and drug development professionals.
Structurally related quinazoline compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation.[1][2]
Personal Protective Equipment (PPE) Recommendations
A comprehensive PPE strategy is crucial to minimize exposure during all operations involving this compound. The following table outlines the minimum required PPE for various laboratory tasks.
| Operation | Required PPE |
| Weighing and Aliquoting (Solid) | Chemical splash goggles, Lab coat, Nitrile gloves (double-gloving recommended), N95 or higher-rated respirator.[1] |
| Solution Preparation | Chemical splash goggles, Face shield (if splashing is likely), Lab coat, Nitrile gloves (double-gloving recommended).[1] |
| In-vitro / In-vivo Dosing | Chemical splash goggles, Lab coat, Nitrile gloves (double-gloving recommended).[1] |
| Waste Disposal | Chemical splash goggles, Lab coat, Heavy-duty nitrile gloves.[1] |
Experimental Protocols: Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on a clean, long-sleeved lab coat, ensuring complete coverage of the torso.
-
Respirator/Mask (if required): If handling the solid compound outside of a certified chemical fume hood, don a fit-tested N95 or higher-rated respirator. Ensure a proper seal.
-
Eye and Face Protection: Put on chemical splash goggles. If a significant splash hazard exists, also wear a face shield over the goggles.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. Don a second pair of nitrile gloves over the first pair.
Doffing (Taking Off) PPE:
-
Gloves (Outer Pair): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Gown: Untie the gown and peel it away from your body, touching only the inside of the gown. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Eye and Face Protection: Remove the face shield (if used) and then the goggles from the back of your head forward. Place them in a designated area for decontamination.
-
Respirator/Mask (if used): Remove the respirator from the back of your head forward, avoiding touching the front. Dispose of it in the designated waste container.
-
Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair and dispose of them.
-
Hand Hygiene: Wash hands thoroughly with soap and water again.
Operational and Disposal Plans
Handling:
-
All work with the solid form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid creating dust when handling the solid material.
-
Solutions should be prepared in a fume hood, and care should be taken to avoid splashes and aerosol generation.
-
Ensure eyewash stations and safety showers are readily accessible.
Disposal:
-
All solid waste, including contaminated gloves, gowns, and disposable labware, must be placed in a clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Visualized Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
